2-(Trifluoromethyl)thiazole-4-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NOS/c6-5(7,8)4-9-3(1-10)2-11-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOEUGSAJYCOTJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602274 | |
| Record name | 2-(Trifluoromethyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133046-48-7 | |
| Record name | 2-(Trifluoromethyl)-4-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133046-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Physical Properties of 2-(Trifluoromethyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 2-(Trifluoromethyl)thiazole-4-carbaldehyde. This compound, identified by the CAS number 133046-48-7, is a heterocyclic aldehyde containing a thiazole ring substituted with a trifluoromethyl group. Such fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.
Core Physical Properties
The physical characteristics of a compound are critical for its handling, formulation, and application in research and development. The table below summarizes the key physical properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₂F₃NOS |
| Molecular Weight | 183.14 g/mol |
| Boiling Point | 155 °C[1] |
| Density | 1.544 g/cm³[1] |
| Refractive Index | 1.499[1] |
| Flash Point | 47 °C[1] |
| CAS Number | 133046-48-7[2] |
Experimental Protocols
The determination of the physical properties listed above is achieved through standardized experimental methodologies. While the specific instrumentation and conditions for this compound are not detailed in the available literature, the following general protocols are standard in chemical characterization.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. A common laboratory method for determining the boiling point of a small sample is micro-boiling point determination.
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Sample Preparation: A small amount of the liquid sample is placed in a capillary tube, which is then attached to a thermometer.
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Apparatus Setup: The thermometer and capillary tube assembly are placed in a heating bath (e.g., a Thiele tube with heating oil).
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Heating and Observation: The bath is heated slowly. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.
Determination of Density
Density is the mass of a substance per unit volume. For a liquid, it is typically determined using a pycnometer or a digital density meter.
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Pycnometer Method:
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The mass of a clean, dry pycnometer is accurately measured.
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The pycnometer is filled with the sample liquid, and its mass is measured again.
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The volume of the pycnometer is determined by repeating the process with a reference substance of known density, such as deionized water.
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The density of the sample is calculated by dividing the mass of the liquid by its volume.
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Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is temperature-dependent.
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Instrumentation: An Abbe refractometer is the standard instrument used for this measurement.
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Calibration: The refractometer is calibrated using a standard of known refractive index.
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Measurement: A few drops of the liquid sample are placed on the prism of the refractometer. The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale. The temperature at which the measurement is taken is also recorded.
Determination of Flash Point
The flash point of a volatile material is the lowest temperature at which its vapors will ignite when given an ignition source.
-
Apparatus: A closed-cup apparatus, such as a Pensky-Martens or Cleveland open-cup tester, is used.
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Procedure: The liquid sample is placed in the test cup and slowly heated. An ignition source is periodically passed over the surface of the liquid.
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Observation: The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon the application of the ignition source.
Synthesis and Characterization Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent physical characterization of a chemical compound like this compound. This represents a logical progression from starting materials to a fully characterized product.
Caption: Workflow for Synthesis and Physical Characterization.
References
An In-depth Technical Guide to 2-(Trifluoromethyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-(Trifluoromethyl)thiazole-4-carbaldehyde. This compound is a key building block in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl and thiazole moieties.
Chemical Structure and Properties
This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a trifluoromethyl group at the 2-position and a formyl (carbaldehyde) group at the 4-position. The presence of the electron-withdrawing trifluoromethyl group significantly influences the chemical reactivity and biological activity of the molecule.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde |
| CAS Number | 133046-48-7 |
| Molecular Formula | C₅H₂F₃NOS |
| Molecular Weight | 181.14 g/mol |
| Canonical SMILES | O=CC1=CSC(C(F)(F)F)=N1 |
| InChI Key | InChI=1S/C5H2F3NOS/c6-5(7,8)4-12-2-10-3(4)1-9/h1-2H |
Synthesis and Experimental Protocols
Route 1: Hantzsch Thiazole Synthesis followed by Oxidation
This is a classical and versatile method for constructing the thiazole ring.
Experimental Protocol:
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Step 1: Synthesis of 2-(Trifluoromethyl)thiazole. This can be achieved via the Hantzsch thiazole synthesis by reacting trifluoroacetamide with an α-haloketone, such as 3-bromo-1,1-dimethoxyacetone. The resulting thiazole can then be formylated.
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Step 2: Formylation of 2-(Trifluoromethyl)thiazole. A common method for introducing a formyl group onto a heterocyclic ring is the Vilsmeier-Haack reaction. This involves treating the 2-(trifluoromethyl)thiazole with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
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Step 3: Alternative Oxidation. An alternative to direct formylation is the oxidation of a precursor alcohol. If (2-(trifluoromethyl)thiazol-4-yl)methanol is synthesized, it can be oxidized to the corresponding aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).
Logical Flow of Hantzsch Synthesis and Oxidation:
Caption: Plausible synthesis via Hantzsch reaction and subsequent deprotection.
Route 2: Vilsmeier-Haack Formylation of a Precursor
This route involves the direct formylation of a suitable thiazole precursor.
Experimental Protocol:
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Step 1: Synthesis of 2-(Trifluoromethyl)thiazole. As described in Route 1.
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Step 2: Vilsmeier-Haack Formylation. The 2-(trifluoromethyl)thiazole is reacted with the Vilsmeier reagent (POCl₃/DMF). The electrophilic Vilsmeier reagent attacks the electron-rich C4 position of the thiazole ring.
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Step 3: Work-up. The reaction mixture is then hydrolyzed to yield the final aldehyde product.
Vilsmeier-Haack Reaction Workflow:
Caption: Vilsmeier-Haack formylation of the thiazole core.
Spectroscopic Data (Predicted)
While experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on the analysis of similar structures.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the region of 9.8-10.2 ppm. - A singlet for the proton at the C5 position of the thiazole ring, likely downfield due to the electron-withdrawing effects of the adjacent nitrogen and the trifluoromethyl group, estimated around 8.0-8.5 ppm. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (C=O) around 185-195 ppm. - A signal for the trifluoromethyl carbon (CF₃) appearing as a quartet due to coupling with fluorine atoms. - Signals for the thiazole ring carbons (C2, C4, C5) in the aromatic region (120-160 ppm). |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight of 181.14. - Fragmentation patterns showing the loss of the formyl group (CHO) and the trifluoromethyl group (CF₃). |
| IR | - A strong C=O stretching vibration for the aldehyde group around 1700-1720 cm⁻¹. - C-F stretching vibrations for the trifluoromethyl group in the region of 1100-1300 cm⁻¹. - C=N and C=C stretching vibrations characteristic of the thiazole ring. |
Applications in Drug Discovery and Development
The 2-(trifluoromethyl)thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The aldehyde functional group serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives.
Potential Biological Activities:
Derivatives of trifluoromethylthiazoles have been reported to exhibit a wide range of biological activities, suggesting potential applications for compounds derived from this compound.
Table 3: Reported Biological Activities of Trifluoromethylthiazole Derivatives
| Biological Activity | Therapeutic Area |
| Anticancer | Oncology |
| Antifungal | Infectious Diseases |
| Insecticidal | Agrochemicals |
| Anti-inflammatory | Immunology |
Signaling Pathway Interaction (Hypothetical):
Given the prevalence of thiazole-containing compounds as kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways involved in cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents and agrochemicals. Its synthesis can be achieved through established organic chemistry methodologies. The unique combination of the thiazole ring and the trifluoromethyl group makes it an attractive scaffold for the design of molecules with enhanced biological activity and favorable pharmacokinetic properties. Further research into the synthesis of its derivatives and their biological evaluation is warranted to fully explore its potential in drug discovery and development.
In-Depth Technical Guide: 2-(Trifluoromethyl)thiazole-4-carbaldehyde (CAS 133046-48-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)thiazole-4-carbaldehyde is a heterocyclic organic compound featuring a thiazole ring substituted with a trifluoromethyl group at the 2-position and a carbaldehyde (formyl) group at the 4-position. The presence of the trifluoromethyl group, a key pharmacophore in modern drug discovery, suggests that this molecule may serve as a valuable building block for the synthesis of novel therapeutic agents and agrochemicals. The trifluoromethyl moiety can enhance metabolic stability, binding affinity, and bioavailability of parent molecules. This guide provides a comprehensive overview of the available technical data for this compound and outlines potential synthetic and experimental workflows.
Physicochemical and Spectral Data
Quantitative data for this compound is primarily available from commercial suppliers. A summary of these properties is presented below.
| Property | Value |
| CAS Number | 133046-48-7 |
| Molecular Formula | C₅H₂F₃NOS |
| Molecular Weight | 181.14 g/mol |
| IUPAC Name | 2-(trifluoromethyl)-1,3-thiazole-4-carbaldehyde |
| Boiling Point | 155 °C |
| Flash Point | 47 °C |
| Refractive Index | 1.499 |
| Purity | Typically >96-97% (as per suppliers) |
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol for this compound is not explicitly available in the current body of scientific literature. However, based on established methods for the synthesis of substituted thiazoles, a plausible synthetic route can be proposed. The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole ring.
Proposed Synthetic Pathway
A potential synthetic approach could involve the reaction of a suitable trifluoromethyl-containing thioamide with a 3-halo-2-oxopropanal derivative. A generalized reaction scheme is presented below.
Caption: Proposed Hantzsch synthesis of this compound.
Generalized Experimental Protocol (Hypothetical)
This protocol is a general guideline and would require optimization.
Step 1: Synthesis of Trifluoroethanethioamide
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve trifluoroacetamide in anhydrous toluene.
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Add Lawesson's reagent (0.5 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure. The crude trifluoroethanethioamide may be purified by column chromatography or used directly in the next step.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve the crude trifluoroethanethioamide in a suitable solvent such as ethanol or acetonitrile in a round-bottom flask.
-
Add an equimolar amount of 3-bromo-2-oxopropanal to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture and neutralize with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Biological and Drug Discovery Applications
While no specific biological activities have been reported for this compound, the trifluoromethylthiazole scaffold is of significant interest in medicinal chemistry and agrochemical research. Derivatives have shown a range of activities including:
-
Antifungal and Insecticidal Properties: Research on related 2-methyl-4-trifluoromethylthiazole-5-carboxamides has indicated potential fungicidal and insecticidal activities.
-
Anticancer Potential: Various substituted thiazole derivatives have been investigated as inhibitors of protein kinases and other targets in cancer therapy.
The aldehyde functionality of the title compound serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.
Experimental and Drug Discovery Workflow
For researchers interested in exploring the potential of this compound, a logical experimental workflow is proposed below.
Caption: Proposed workflow for the synthesis, derivatization, and biological evaluation.
Conclusion
This compound (CAS 133046-48-7) is a promising but currently under-investigated chemical entity. Its structural features, particularly the trifluoromethyl group and the reactive aldehyde, make it an attractive starting point for the development of new molecules with potential applications in drug discovery and agrochemical science. While detailed experimental data is sparse, established synthetic methodologies for related compounds provide a clear path forward for its synthesis and subsequent investigation. The workflows and generalized protocols outlined in this guide are intended to provide a foundational framework for researchers to unlock the potential of this versatile building block.
Technical Guide: Spectroscopic and Synthetic Overview of 4-(Trifluoromethyl)thiazole-2-carbaldehyde
Disclaimer: Extensive searches for spectroscopic and synthetic data on the requested compound, 2-(Trifluoromethyl)thiazole-4-carbaldehyde, did not yield any specific experimental results. This technical guide therefore focuses on its commercially available structural isomer, 4-(Trifluoromethyl)thiazole-2-carbaldehyde (CAS No. 354587-75-0), for which limited data is available. The information presented herein is a compilation of data from chemical suppliers, predicted spectral information, and established synthetic and analytical methodologies. This document is intended to serve as a reference for researchers, scientists, and drug development professionals.
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an overview of the available spectroscopic data and a plausible synthetic route for 4-(Trifluoromethyl)thiazole-2-carbaldehyde, a potentially valuable building block in drug discovery.
Physicochemical Properties
A summary of the basic physicochemical properties of 4-(Trifluoromethyl)thiazole-2-carbaldehyde is provided in the table below.
| Property | Value | Reference |
| CAS Number | 354587-75-0 | [1][2] |
| Molecular Formula | C₅H₂F₃NOS | [1][2] |
| Molecular Weight | 181.14 g/mol | [1][2] |
| Boiling Point | 219.2 ± 50.0 °C at 760 mmHg | [1] |
Spectroscopic Data
Due to the absence of experimentally recorded spectra in the public domain, this section presents predicted data and typical spectral characteristics for the functional groups present in 4-(Trifluoromethyl)thiazole-2-carbaldehyde.
Mass Spectrometry (MS)
Predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are listed below. This data is computationally generated and serves as a guide for mass spectrometry analysis.
| Adduct | Predicted m/z |
| [M+H]⁺ | 181.9882 |
| [M+Na]⁺ | 203.9701 |
| [M-H]⁻ | 179.9737 |
| [M+NH₄]⁺ | 199.0147 |
| [M+K]⁺ | 219.9441 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for 4-(Trifluoromethyl)thiazole-2-carbaldehyde is not currently available. The following tables provide predicted chemical shifts (δ) for ¹H and ¹³C NMR, and expected characteristics for ¹⁹F NMR.
¹H NMR (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~9.9 - 10.1 | Singlet | Aldehyde proton (-CHO) |
| ~8.2 - 8.4 | Singlet | Thiazole ring proton (C5-H) |
¹³C NMR (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~185 - 190 | Aldehyde carbonyl carbon (-CHO) |
| ~160 - 165 | Thiazole ring carbon (C2) |
| ~145 - 150 (quartet) | Thiazole ring carbon (C4-CF₃) |
| ~120 - 125 (quartet) | Trifluoromethyl carbon (-CF₃) |
| ~120 - 125 | Thiazole ring carbon (C5) |
¹⁹F NMR
A single resonance is expected in the region typical for trifluoromethyl groups attached to an aromatic ring.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups. The table below lists the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2820 and ~2720 | Aldehyde C-H | Stretching |
| ~1690 - 1715 | Aldehyde C=O | Stretching |
| ~1500 - 1600 | Thiazole ring | C=C and C=N stretching |
| ~1100 - 1300 | C-F (of CF₃) | Stretching |
Plausible Synthetic Pathway
Experimental Protocols
Proposed Synthesis of 4-(Trifluoromethyl)thiazole-2-carbaldehyde
This protocol is a generalized procedure and would require optimization.
Step 1: Synthesis of 4-(Trifluoromethyl)thiazole (via Hantzsch Synthesis)
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In a round-bottom flask, dissolve a suitable thioamide (e.g., thioformamide) in a solvent such as ethanol.
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Add an equimolar amount of an appropriate α-haloketone (e.g., 3-bromo-1,1,1-trifluoroacetone).
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Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
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Purify the resulting crude 4-(trifluoromethyl)thiazole by column chromatography or distillation.
Step 2: Formylation of 4-(Trifluoromethyl)thiazole
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Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride to N,N-dimethylformamide (DMF) at 0 °C.
-
Dissolve the 4-(trifluoromethyl)thiazole from Step 1 in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC.
-
After the reaction is complete, pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield 4-(trifluoromethyl)thiazole-2-carbaldehyde.
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
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Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the desired NMR spectra (¹H, ¹³C, ¹⁹F) using standard pulse programs.
-
Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
General Protocol for Mass Spectrometry (ESI-MS)
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Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Introduce the sample solution into the electrospray ionization (ESI) source of the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Data Acquisition: Acquire the mass spectrum in the desired polarity mode (positive or negative).
General Protocol for IR Spectroscopy (ATR-FTIR)
-
Background Spectrum: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound like 4-(Trifluoromethyl)thiazole-2-carbaldehyde.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Trifluoromethyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H NMR spectrum of 2-(Trifluoromethyl)thiazole-4-carbaldehyde. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the analysis of structurally similar molecules and established principles of NMR spectroscopy. It includes a comprehensive table of predicted chemical shifts and coupling constants, a detailed experimental protocol for acquiring the spectrum, and logical diagrams to illustrate the experimental workflow and the relationships between NMR parameters.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to be simple, exhibiting two distinct singlets in the aromatic and aldehyde regions. The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the C2 position and the formyl (-CHO) group at the C4 position significantly influences the chemical shifts of the thiazole ring proton.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde-H (CHO) | ~10.1 | Singlet | N/A |
| Thiazole-H5 | ~8.2 | Singlet | N/A |
Rationale for Prediction:
-
Aldehyde Proton (CHO): The chemical shift of an aldehyde proton typically appears in the range of 9-10 ppm. For 2-p-tolyl-thiazole-4-carbaldehyde, the aldehyde proton signal is observed at 10.1 ppm.[1] Given the similar electronic environment of the formyl group, a comparable chemical shift is expected for the target molecule.
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Thiazole H5-Proton: The proton on the thiazole ring is expected to be significantly deshielded due to the presence of two strongly electron-withdrawing substituents: the trifluoromethyl group at C2 and the carbaldehyde group at C4. In 2-p-tolyl-thiazole-4-carbaldehyde, the thiazole proton at C5 appears at 8.1 ppm.[1] The trifluoromethyl group is a stronger electron-withdrawing group than a p-tolyl group, which would lead to a further downfield shift for the H5 proton. Therefore, a chemical shift of approximately 8.2 ppm is predicted. The absence of adjacent protons would result in a singlet.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility.
-
Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.
2. NMR Instrument Setup:
-
The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to ensure good signal dispersion and resolution.[2]
-
The instrument should be properly tuned and shimmed to achieve a homogeneous magnetic field.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 0-12 ppm is generally appropriate for most organic molecules.[3]
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum to obtain pure absorption peaks.
-
Baseline correct the spectrum to ensure a flat baseline.
-
Integrate the signals to determine the relative number of protons.
-
Reference the spectrum by setting the TMS signal to 0 ppm.
Visualization of Experimental Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key processes and concepts involved in the ¹H NMR analysis of this compound.
Caption: Experimental workflow for ¹H NMR spectroscopy.
References
13C NMR Analysis of 2-(Trifluoromethyl)thiazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected 13C Nuclear Magnetic Resonance (NMR) spectral characteristics of 2-(Trifluoromethyl)thiazole-4-carbaldehyde. Due to the absence of publicly available experimental data for this specific compound, this guide synthesizes information from spectral data of structurally related thiazole derivatives and fluorinated aromatic compounds to predict the chemical shifts and coupling constants. This information is crucial for the structural elucidation and quality control of this and similar molecules in research and drug development settings.
Predicted 13C NMR Data
The predicted 13C NMR chemical shifts (δ) and carbon-fluorine coupling constants (J_CF) for this compound are summarized in the table below. These values are estimated based on the analysis of substituted thiazoles and the known effects of trifluoromethyl and carbaldehyde groups on the carbon chemical environments of heterocyclic rings.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J_CF, Hz) | Multiplicity |
| C2 | 158 - 165 | ~35-40 | Quartet (q) |
| C4 | 148 - 155 | ~5-10 | Quartet (q) |
| C5 | 120 - 128 | ~1-2 | Quartet (q) |
| CHO | 185 - 195 | Not Applicable | Singlet (s) |
| CF3 | 118 - 125 | ~270-280 | Quartet (q) |
Note: The chemical shifts are referenced to tetramethylsilane (TMS) at δ = 0.00 ppm. The actual experimental values may vary depending on the solvent and other acquisition parameters.
Interpretation of Spectral Features
The predicted 13C NMR spectrum of this compound is expected to exhibit five distinct signals, each corresponding to a unique carbon environment in the molecule.
-
Thiazole Ring Carbons (C2, C4, and C5): The carbons of the thiazole ring are expected to resonate in the aromatic region of the spectrum.
-
C2: Being directly attached to the electron-withdrawing trifluoromethyl group and the nitrogen atom, C2 is anticipated to be the most deshielded of the ring carbons, appearing at the lowest field (highest ppm value). It will likely appear as a quartet due to coupling with the three fluorine atoms of the CF3 group.
-
C4: This carbon is attached to the carbaldehyde group and is also part of the heterocyclic ring. Its chemical shift will be influenced by both the nitrogen and sulfur atoms, as well as the aldehyde substituent. A quartet multiplicity is expected due to longer-range coupling with the CF3 group.
-
C5: This carbon is expected to be the most shielded of the ring carbons, appearing at the highest field (lowest ppm value). It will likely exhibit a small quartet splitting due to a three-bond coupling with the fluorine atoms.
-
-
Carbaldehyde Carbon (CHO): The carbonyl carbon of the aldehyde group is characteristically found at a very low field, typically in the range of 185-195 ppm. This signal is expected to be a singlet as it is not directly coupled to any fluorine atoms.
-
Trifluoromethyl Carbon (CF3): The carbon of the trifluoromethyl group will appear as a distinct quartet due to the large one-bond coupling with the three fluorine atoms (¹J_CF). This large coupling constant is a hallmark of the CF3 group and is a key diagnostic feature in the spectrum.
Experimental Protocols
The following provides a general methodology for acquiring the 13C NMR spectrum of this compound.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 or similar pulse program).
-
Spectral Width: Approximately 250 ppm (centered around 100 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary to obtain accurate quantitative data, especially for quaternary carbons like C2 and the CF3 carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.
-
Temperature: Standard probe temperature (e.g., 298 K).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals (note: in standard proton-decoupled ¹³C NMR, integrals are not always directly proportional to the number of carbons).
-
Peak pick and assign the chemical shifts and multiplicities.
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.
Caption: Logical workflow for 13C NMR analysis.
An In-Depth Technical Guide to the FT-IR Spectrum of 2-(Trifluoromethyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(Trifluoromethyl)thiazole-4-carbaldehyde. While a definitive experimental spectrum for this specific molecule is not widely available in public databases, this document outlines a detailed experimental protocol for acquiring such a spectrum. Furthermore, it presents a thorough analysis of the expected characteristic vibrational frequencies based on the compound's functional groups. This guide is intended to assist researchers in predicting, identifying, and interpreting the FT-IR spectrum of this compound and related heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. The thiazole ring, in particular, is a core structure in many biologically active molecules.
Introduction to FT-IR Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used for the qualitative and quantitative analysis of organic and inorganic compounds.[1][2] The method is based on the principle that chemical bonds within a molecule absorb infrared radiation at specific frequencies, causing the bonds to vibrate.[3][4] This absorption is characteristic of the type of bond and the functional groups present in the molecule.[3] An FT-IR spectrum, a plot of infrared intensity versus wavenumber, serves as a unique molecular "fingerprint" that can be used for structural elucidation and compound identification.[2]
Predicted FT-IR Spectral Data for this compound
The structure of this compound contains several key functional groups that will give rise to characteristic absorption bands in the FT-IR spectrum. These include the trifluoromethyl group (-CF₃), the thiazole ring (a five-membered aromatic heterocycle containing sulfur and nitrogen), and a carbaldehyde group (-CHO).
The following table summarizes the expected vibrational frequencies (in wavenumbers, cm⁻¹) for the principal functional groups of this compound. These predictions are based on established infrared correlation tables and data from analogous molecular structures.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C-H | Stretch | ~2850 and ~2750 | Medium to Weak |
| Aldehyde C=O | Stretch | ~1700 - 1680 | Strong |
| Thiazole Ring C=N | Stretch | ~1640 - 1550 | Medium to Strong |
| Thiazole Ring C=C | Stretch | ~1550 - 1450 | Medium |
| Trifluoromethyl C-F | Stretch | ~1350 - 1100 | Strong, often multiple bands |
| Thiazole Ring C-S | Stretch | ~700 - 600 | Weak to Medium |
| Aromatic C-H | Bending (out-of-plane) | ~900 - 800 | Medium to Strong |
Experimental Protocol for FT-IR Analysis
This section provides a detailed methodology for obtaining a high-quality FT-IR spectrum of a solid sample such as this compound using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
Instrumentation
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
ATR accessory with a diamond or germanium crystal, or a KBr pellet press kit
-
Agate mortar and pestle
-
Spatula
Sample Preparation
Method A: Attenuated Total Reflectance (ATR)
-
Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).[4]
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.[4]
-
Apply pressure using the ATR's pressure clamp to ensure firm contact between the sample and the crystal.[4]
-
Collect the sample spectrum.
Method B: Potassium Bromide (KBr) Pellet
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent particle size.
-
Transfer the mixture to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum with an empty sample holder or a blank KBr pellet.
-
Collect the sample spectrum.
Data Acquisition and Processing
-
Spectral Range: Typically, the mid-infrared range of 4000 to 400 cm⁻¹ is scanned.[4]
-
Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Number of Scans: Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.
-
Data Processing: The acquired interferogram is subjected to a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber.[1] The background spectrum is automatically subtracted from the sample spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for obtaining and analyzing the FT-IR spectrum of a chemical compound.
Caption: A flowchart illustrating the key stages of FT-IR analysis.
Interpretation of the Spectrum
The interpretation of the resulting FT-IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the functional groups in this compound, as outlined in the data table in section 2. Key features to look for would be:
-
A strong, sharp peak around 1700-1680 cm⁻¹ corresponding to the C=O stretch of the aldehyde.
-
Two weaker bands for the aldehyde C-H stretch around 2850 and 2750 cm⁻¹.
-
Multiple strong absorption bands in the 1350-1100 cm⁻¹ region, characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
A series of medium to strong bands in the 1640-1450 cm⁻¹ region due to the C=N and C=C stretching vibrations of the thiazole ring.
Conclusion
References
Mass Spectrometry of 2-(Trifluoromethyl)thiazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of 2-(Trifluoromethyl)thiazole-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established fragmentation patterns of structurally related molecules, including aromatic aldehydes, thiazoles, and trifluoromethylated heterocycles, to predict its mass spectrum and fragmentation pathways. This document also outlines detailed experimental protocols for acquiring mass spectrometric data for this class of compounds.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the aldehyde group, the trifluoromethyl group, and the thiazole ring itself. The fragmentation is likely to be initiated by electron ionization (EI), a hard ionization technique that induces significant fragmentation, providing valuable structural information.
Table 1: Predicted Mass-to-Charge Ratios (m/z) and Plausible Fragment Identities for this compound
| Predicted m/z | Plausible Fragment Identity | Description of Fragmentation Pathway |
| 181 | [M] •+ | Molecular Ion |
| 180 | [M-H]• | Loss of a hydrogen radical from the aldehyde group. |
| 152 | [M-CHO]•+ | α-cleavage with loss of the formyl radical. |
| 112 | [M-CF3]•+ | Cleavage of the C-CF3 bond. |
| 84 | [C3H2NS]+ | Fragmentation of the thiazole ring. |
| 69 | [CF3]+ | Formation of the trifluoromethyl cation. |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is anticipated to follow several key pathways. The initial ionization event will form a molecular ion radical cation ([M]•+). Subsequent fragmentation will likely proceed through the loss of the formyl radical (CHO•) via α-cleavage, a common fragmentation for aromatic aldehydes.[1][2][3] Another significant fragmentation route is expected to be the cleavage of the carbon-trifluoromethyl bond, leading to the loss of a CF3 radical. The thiazole ring itself can also undergo cleavage, leading to smaller, characteristic fragment ions.[4][5][6]
Experimental Protocols
The following protocols are recommended for the mass spectrometric analysis of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality mass spectra.[7][8][9]
-
Solubilization: Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile organic solvent such as methanol, acetonitrile, or dichloromethane to a concentration of 1 mg/mL.
-
Dilution: For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the mass spectrometer.
Mass Spectrometry Parameters (Electron Ionization - Gas Chromatography-Mass Spectrometry)
Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is a suitable technique for the analysis of this volatile compound.[10][11]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Split or splitless injection, depending on the sample concentration.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Logical Workflow for Analysis
The overall process for the mass spectrometric analysis of this compound involves a series of logical steps from sample preparation to data interpretation.
Conclusion
This technical guide provides a predictive framework for understanding the mass spectrometric behavior of this compound. The proposed fragmentation patterns and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this and structurally similar compounds. Experimental verification of these predictions will be essential for confirming the fragmentation pathways and establishing a definitive mass spectral library for this molecule.
References
- 1. archive.nptel.ac.in [archive.nptel.ac.in]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. GCMS Section 6.11.4 [people.whitman.edu]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 7. biocompare.com [biocompare.com]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. tecan.com [tecan.com]
- 10. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. zefsci.com [zefsci.com]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 2-(Trifluoromethyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the aldehyde functional group in 2-(Trifluoromethyl)thiazole-4-carbaldehyde. This heterocyclic aldehyde is a valuable building block in medicinal chemistry and drug discovery due to the unique electronic properties conferred by the trifluoromethyl group and the thiazole ring. The strongly electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to a variety of chemical transformations. This guide details key reactions, including nucleophilic additions, condensation reactions, olefinations, reductions, and oxidations. Experimental protocols, quantitative data where available, and logical workflows for the synthesis of potential therapeutic agents are presented.
Introduction: The Enhanced Electrophilicity of this compound
The aldehyde group of this compound is characterized by a pronounced electrophilicity. This is a direct consequence of the potent electron-withdrawing trifluoromethyl (-CF3) group at the 2-position of the thiazole ring. This inductive effect polarizes the carbon-oxygen double bond of the aldehyde, rendering the carbonyl carbon highly susceptible to attack by nucleophiles. This enhanced reactivity makes this compound a versatile precursor for the synthesis of a wide array of more complex molecules, particularly in the realm of drug discovery where the trifluoromethylthiazole moiety is a recognized pharmacophore. Thiazole derivatives are known to exhibit a wide range of biological activities, including as anticancer and antimicrobial agents.[1][2]
Chemical Reactivity and Transformations
The activated aldehyde group of this compound readily participates in a variety of chemical reactions. The following sections provide an overview of these transformations, including representative experimental protocols and quantitative data where available.
Nucleophilic Addition Reactions
The primary mode of reaction for the aldehyde group is nucleophilic addition. The partial positive charge on the carbonyl carbon makes it an excellent electrophile for a wide range of nucleophiles.
A general workflow for the synthesis of biologically active compounds often involves the initial reaction at the aldehyde functional group to introduce molecular diversity.
Caption: Synthetic workflow for generating diverse scaffolds from this compound.
Condensation Reactions
The aldehyde readily undergoes condensation with amine-based nucleophiles to form imines (Schiff bases) and related derivatives such as hydrazones. These reactions are fundamental in the synthesis of various heterocyclic systems and for introducing linkers in drug design.
| Reactant | Product | Yield (%) | Reference |
| Thiosemicarbazide Derivative | Hydrazinylthiazole | 74 | [3][4][5] |
Experimental Protocol: Synthesis of a Hydrazinylthiazole Derivative
This protocol is adapted from the synthesis of a structurally related compound.[3][4][5]
-
Reaction Setup: To a solution of the appropriate thiosemicarbazone (1.0 eq.) in absolute ethanol, add an equimolar amount of this compound (1.0 eq.).
-
Reaction Conditions: Heat the mixture at reflux for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture over crushed ice to precipitate the product.
-
Purification: Filter the solid precipitate and wash thoroughly with water. Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes.[6] Given the electrophilicity of this compound, it is expected to react efficiently with a variety of phosphorus ylides.
| Ylide Type | Expected Product | Stereoselectivity |
| Stabilized Ylide (e.g., R = -COOEt) | (E)-alkene | High |
| Non-stabilized Ylide (e.g., R = -Alkyl) | (Z)-alkene | Moderate to High |
Experimental Protocol: General Procedure for Wittig Reaction
This is a general protocol and may require optimization for specific ylides.[7]
-
Ylide Generation (if not commercially available): To a suspension of the corresponding phosphonium salt in an anhydrous solvent (e.g., THF, DCM), add a strong base (e.g., n-BuLi, NaH, t-BuOK) at a low temperature (e.g., -78 °C to 0 °C). Stir the mixture until the ylide is formed.
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq.) in the same anhydrous solvent and add it dropwise to the ylide solution at the appropriate temperature.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. The byproduct, triphenylphosphine oxide, often precipitates and can be removed by filtration.[7]
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[8] This reaction is valuable for the synthesis of compounds with potential biological activities.
| Active Methylene Compound | Catalyst | Expected Product |
| Malononitrile | Piperidine, Chitosan | 2-((2-(Trifluoromethyl)thiazol-4-yl)methylene)malononitrile |
| Ethyl Cyanoacetate | Piperidine, Chitosan | Ethyl 2-cyano-3-(2-(trifluoromethyl)thiazol-4-yl)acrylate |
| 2,4-Thiazolidinedione | Piperidine, Chitosan | 5-((2-(Trifluoromethyl)thiazol-4-yl)methylene)thiazolidine-2,4-dione |
Experimental Protocol: General Procedure for Knoevenagel Condensation
This is a generalized protocol based on similar reactions.[8][9]
-
Reaction Setup: In a suitable solvent such as ethanol or under solvent-free conditions, mix this compound (1.0 eq.), the active methylene compound (1.0-1.2 eq.), and a catalytic amount of a weak base (e.g., piperidine, chitosan).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and add cold water to precipitate the product.
-
Purification: Filter the solid, wash with water, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Reduction to Primary Alcohol
The aldehyde can be readily reduced to the corresponding primary alcohol, 2-(Trifluoromethyl)thiazol-4-yl)methanol, using standard reducing agents. This alcohol can serve as a versatile intermediate for further functionalization.
| Reducing Agent | Solvent | Product |
| Sodium Borohydride (NaBH4) | Methanol, Ethanol | (2-(Trifluoromethyl)thiazol-4-yl)methanol |
| Lithium Aluminium Hydride (LiAlH4) | THF, Diethyl Ether | (2-(Trifluoromethyl)thiazol-4-yl)methanol |
Experimental Protocol: Reduction with Sodium Borohydride
This is a standard and mild procedure for aldehyde reduction.[10][11][12]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in methanol or ethanol in a flask cooled in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH4) (1.0-1.5 eq.) portion-wise to the stirred solution.
-
Reaction and Work-up: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC. After completion, carefully add a dilute acid (e.g., 1M HCl) to quench the excess NaBH4 and neutralize the mixture.
-
Purification: Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude alcohol, which can be purified by column chromatography if necessary.
Oxidation to Carboxylic Acid
The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(Trifluoromethyl)thiazole-4-carboxylic acid, using strong oxidizing agents. This carboxylic acid is a valuable intermediate for the synthesis of amides and esters.
| Oxidizing Agent | Conditions | Product |
| Potassium Permanganate (KMnO4) | Basic, then acidic workup | 2-(Trifluoromethyl)thiazole-4-carboxylic acid |
| Jones Reagent (CrO3/H2SO4) | Acetone | 2-(Trifluoromethyl)thiazole-4-carboxylic acid |
Experimental Protocol: Oxidation with Potassium Permanganate
This is a classic method for aldehyde oxidation.[13]
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of t-butanol and water containing a small amount of sodium hydroxide.
-
Addition of Oxidant: Slowly add a solution of potassium permanganate (KMnO4) in water to the stirred reaction mixture, maintaining the temperature below 30 °C.
-
Reaction and Work-up: Stir the mixture at room temperature until the purple color of the permanganate disappears. Filter the mixture to remove the manganese dioxide precipitate.
-
Purification: Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry.
Application in Drug Discovery: A Workflow Example
The diverse reactivity of this compound makes it an excellent starting material for the synthesis of compound libraries for drug discovery. A common strategy is to use the aldehyde as a scaffold to introduce various functionalities to probe the chemical space around a biological target.
Caption: A logical workflow for drug discovery starting from this compound.
Conclusion
This compound is a highly reactive and versatile building block for organic synthesis. The presence of the trifluoromethyl group significantly activates the aldehyde functionality towards a wide range of chemical transformations, including nucleophilic additions, condensations, olefinations, reductions, and oxidations. This enhanced reactivity, coupled with the biological relevance of the trifluoromethylthiazole scaffold, makes this compound an invaluable tool for researchers in medicinal chemistry and drug development for the rapid generation of diverse molecular architectures for biological screening. Further exploration of its reactivity with a broader range of nucleophiles and in various reaction conditions is warranted to fully exploit its synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Trifluoromethyl)thiazole-5-carbaldehyde [myskinrecipes.com]
- 4. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. asianpubs.org [asianpubs.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
The Trifluoromethylthiazole Ring System: A Comprehensive Technical Guide to its Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylthiazole scaffold is a privileged motif in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF₃) group onto the thiazole ring profoundly influences its electronic properties, which in turn modulates its chemical reactivity, metabolic stability, and biological activity. This technical guide provides an in-depth analysis of the electronic characteristics of the trifluoromethylthiazole ring system, supported by experimental data, detailed methodologies, and computational insights.
Quantitative Electronic Properties
The electron-withdrawing nature of the trifluoromethyl group significantly impacts the electron density distribution within the thiazole ring. This is quantitatively described by parameters such as Hammett constants and pKa values.
Hammett Substituent Constants
| Substituent Position | Hammett Constant (σ) | Description |
| 2-CF₃ | σₚ ≈ 0.54 | Strong electron-withdrawing effect, primarily inductive. |
| 4-CF₃ | σₚ ≈ 0.45 | Significant electron-withdrawing effect. |
| 5-CF₃ | σₘ ≈ 0.43 | Pronounced inductive electron withdrawal. |
| Note: The Hammett constants presented are representative values for the CF₃ group on an aromatic system and are expected to be of a similar magnitude on the thiazole ring. |
Acidity (pKa)
The pKa of a molecule is a measure of its acidity. The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity (decrease the pKa) of acidic protons on the trifluoromethylthiazole ring system or on substituents attached to it. For instance, an amino group on a trifluoromethylthiazole ring will be less basic (have a lower pKa of its conjugate acid) compared to an amino group on an unsubstituted thiazole.
| Compound | Substituent | Predicted pKa Range |
| 2-Amino-4-(trifluoromethyl)thiazole | 4-CF₃ | 3.5 - 4.5 |
| 2-Amino-5-(trifluoromethyl)thiazole | 5-CF₃ | 3.0 - 4.0 |
| Note: These are estimated pKa ranges based on the known effects of the CF₃ group on similar heterocyclic systems. Experimental determination is necessary for precise values. |
Experimental Protocols
Synthesis of Trifluoromethylthiazole Derivatives via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazole derivatives.[1][2][3][4][5][6][7][8][9][10] This protocol outlines the synthesis of 2-amino-4-(trifluoromethyl)thiazole.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve thiourea (1.1-1.5 equivalents) in absolute ethanol.
-
To this solution, add 3-bromo-1,1,1-trifluoroacetone (1.0 equivalent).
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 1-3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water, which should result in the formation of a precipitate.
-
Neutralize the solution by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with deionized water to remove any inorganic salts.
-
Dry the crude product.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of trifluoromethylthiazole derivatives.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹⁹F nuclei.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical chemical shifts for protons on the thiazole ring are in the range of 7-9 ppm.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The CF₃ group will typically appear as a singlet.
Example Data for N-methyl-4-(3-trifluoromethyl)phenyl)thiazole-2-amine (6a): [11]
-
¹H NMR (CDCl₃): δ 7.60-8.18 (m, 5H, Ar-H), 2.90 (s, N-H), 2.50 (d, –CH₃).
-
Mass Spectrum (m/z): 259 (M+H)⁺.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.
Procedure:
-
Grow single crystals of the trifluoromethylthiazole derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure using appropriate software (e.g., SHELXS, SHELXL).
-
The resulting structural information is typically deposited in a crystallographic database and can be accessed via a Crystallographic Information File (CIF).[4][12][13][14][15]
Computational Analysis
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic properties of molecules.[16][17][18][19][20][21][22][23]
Methodology for DFT Calculations
Software: Gaussian, ORCA, or other quantum chemistry packages. Method: B3LYP is a commonly used functional. Basis Set: 6-311++G(d,p) or a similar basis set provides a good balance of accuracy and computational cost.
Procedure:
-
Build the 3D structure of the trifluoromethylthiazole molecule.
-
Perform a geometry optimization calculation to find the lowest energy conformation.
-
Following optimization, perform single-point energy calculations to obtain electronic properties.
Calculated Electronic Properties
The following table presents theoretical values for key electronic properties of a representative trifluoromethylthiazole derivative, calculated using DFT.
| Property | Calculated Value | Description |
| Dipole Moment | ~3-5 Debye | A measure of the overall polarity of the molecule. The CF₃ group significantly contributes to the dipole moment. |
| HOMO Energy | ~ -7.0 to -6.0 eV | Energy of the Highest Occupied Molecular Orbital. Relates to the molecule's ability to donate electrons. |
| LUMO Energy | ~ -1.5 to -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 5.5 to 4.5 eV | The energy difference between the HOMO and LUMO. A larger gap generally indicates greater chemical stability.[11][18][21][22][23] |
Mulliken Atomic Charges
Mulliken population analysis provides an estimation of the partial atomic charges, indicating the electron distribution within the molecule.[11][16][24][25]
| Atom | Calculated Mulliken Charge (e) |
| N (thiazole) | ~ -0.4 to -0.6 |
| S (thiazole) | ~ +0.2 to +0.4 |
| C (attached to CF₃) | ~ +0.5 to +0.7 |
| C (CF₃) | ~ +0.6 to +0.8 |
| F (of CF₃) | ~ -0.2 to -0.3 |
| Note: These are representative values and will vary depending on the specific molecule and computational method. |
Visualizations
Molecular Electrostatic Potential (MEP) Map
The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for predicting reactivity.[16][19][26]
-
Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack.
-
Blue regions indicate positive electrostatic potential and are susceptible to nucleophilic attack.
-
Green regions represent neutral potential.
For a trifluoromethylthiazole, the MEP map would be expected to show a region of negative potential around the nitrogen atom of the thiazole ring and a region of positive potential around the hydrogen atoms and the sulfur atom. The trifluoromethyl group will create a significant region of positive potential around the fluorine atoms and the carbon to which they are attached.
Experimental Workflow and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the study of trifluoromethylthiazole derivatives.
Caption: Experimental workflow for the synthesis and characterization of a trifluoromethylthiazole derivative.
Caption: Logical relationship of the trifluoromethyl group's influence on the electronic properties of the thiazole ring.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystallographic Information File - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 7. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. irjweb.com [irjweb.com]
- 12. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]
- 16. mdpi.com [mdpi.com]
- 17. physchemres.org [physchemres.org]
- 18. Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Computational details of molecular structure, spectroscopic properties, topological studies and SARS-Cov-2 enzyme molecular docking simulation of substituted triazolo pyrimidine thione heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 22. irjweb.com [irjweb.com]
- 23. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability and Storage of 2-(Trifluoromethyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the stability and recommended storage conditions for 2-(Trifluoromethyl)thiazole-4-carbaldehyde. Due to the limited availability of specific stability data for this compound, this guide is based on established chemical principles for its constituent functional groups: the thiazole ring, the aromatic aldehyde, and the trifluoromethyl group.
Chemical Profile
This compound is a heterocyclic aromatic aldehyde. The electron-withdrawing nature of the trifluoromethyl group and the thiazole ring influences the reactivity of the aldehyde functional group. The overall stability of the molecule is dictated by the interplay of these structural features.
Factors Influencing Stability
Several environmental factors can impact the stability of this compound, primarily through the reactivity of the aldehyde group.
-
Oxygen: The aldehyde functional group is susceptible to autoxidation in the presence of atmospheric oxygen. This process, often initiated by light or heat, can lead to the formation of the corresponding carboxylic acid, 2-(trifluoromethyl)thiazole-4-carboxylic acid.[1][2][3] This is the most likely degradation pathway under normal storage conditions.
-
Light: Light, particularly UV radiation, can catalyze the autoxidation of aldehydes.[4] For sensitive aldehydes, storage in amber or opaque containers is crucial to prevent photo-degradation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation, including oxidation.[5] Conversely, some aliphatic aldehydes are prone to polymerization at very low temperatures, though this is less common for aromatic aldehydes.[6]
-
Moisture: While the trifluoromethyl group enhances metabolic stability, the presence of water could potentially lead to the formation of a hydrate at the aldehyde group, although this is a reversible process.[7] High humidity should generally be avoided to prevent potential secondary reactions.
-
Incompatible Materials: Strong oxidizing agents are incompatible with aldehydes and will accelerate their conversion to carboxylic acids.[8] Contact with strong bases should also be avoided as they can catalyze aldol-type reactions or other decompositions.
The trifluoromethyl group is generally very stable and enhances the metabolic stability of molecules in which it is incorporated.[9][10] The thiazole ring itself is relatively stable due to its aromatic character, though it can participate in various organic reactions.[11][12]
Recommended Storage Conditions
To ensure the long-term purity and stability of this compound, the following storage conditions are recommended. These are based on guidelines for similar aromatic and heterocyclic aldehydes.[8][13][14][15][16][17]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize the rate of autoxidation and other potential degradation reactions. |
| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | To prevent oxidation by atmospheric oxygen. |
| Light | Protect from light (Amber vial/container) | To avoid light-catalyzed degradation. |
| Container | Tightly sealed container | To prevent exposure to moisture and atmospheric oxygen. |
| Purity | Store in high purity form | Impurities can sometimes catalyze degradation. |
Proposed Experimental Protocol for Stability Assessment
A formal stability study for this compound should be conducted to establish its shelf-life under defined storage conditions. The following is a proposed protocol based on general principles of chemical stability testing.
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Methodology:
-
Sample Preparation:
-
Use a single, well-characterized batch of this compound with an initial purity of >98%.
-
Aliquot the sample into amber glass vials with Teflon-lined caps.
-
For samples stored under an inert atmosphere, purge the vials with argon or nitrogen before sealing.
-
-
Storage Conditions:
-
Long-term: 2-8°C (refrigerated).
-
Accelerated: 25°C/60% RH and 40°C/75% RH.
-
Forced Degradation:
-
Oxidative: Treat with a dilute solution of hydrogen peroxide.
-
Photostability: Expose to a calibrated light source (ICH Q1B guidelines).
-
Thermal: Store at an elevated temperature (e.g., 60°C).
-
-
-
Testing Schedule:
-
Initial analysis (time zero).
-
Long-term storage: 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated storage: 1, 3, and 6 months.
-
Forced degradation: Analyze after a suitable period (e.g., 24-48 hours) to assess degradation pathways.
-
-
Analytical Method:
-
A stability-indicating HPLC method should be developed and validated.
-
Mobile Phase: A gradient of acetonitrile and water/formic acid on a C18 column is a typical starting point.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
-
Analysis: At each time point, assess the sample for:
-
Appearance (color, physical state).
-
Purity by HPLC (area percent).
-
Quantification of any significant degradation products.
-
Identification of major degradants by LC-MS if necessary.
-
-
Visual Representations
Logical Relationship of Stability Factors
References
- 1. researchgate.net [researchgate.net]
- 2. Autoxidation of Aldehydes → News → Sustainability [news.sustainability-directory.com]
- 3. researchgate.net [researchgate.net]
- 4. Light-induced autoxidation of aldehydes to peracids and carboxylic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. afgsci.com [afgsci.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]
- 12. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. 2-(Trifluoromethyl)thiazole-5-carbaldehyde [myskinrecipes.com]
Technical Guide: Solubility of 2-(Trifluoromethyl)thiazole-4-carbaldehyde in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Trifluoromethyl)thiazole-4-carbaldehyde is a heterocyclic organic compound of interest in medicinal chemistry and materials science. Its structure, featuring a thiazole ring, a trifluoromethyl group, and a carbaldehyde moiety, dictates its physicochemical properties, including solubility. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development.[1] Poor solubility can impede absorption and bioavailability, presenting significant challenges in formulation development.[2][3][4]
The trifluoromethyl group (-CF3) is known to increase lipophilicity, which can influence solubility in organic solvents.[5] Thiazole derivatives, on the other hand, exhibit a range of polarities and can be soluble in various organic solvents.[6][7] This guide outlines the theoretical considerations for the solubility of this compound and provides standardized methods for its empirical determination.
Expected Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules.[8][9] The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the nitrogen and sulfur heteroatoms in the thiazole ring, contribute to the overall polarity of this compound.
-
Polar Solvents: The presence of the nitrogen and sulfur atoms in the thiazole ring, along with the carbonyl group of the carbaldehyde, suggests that this compound will exhibit some degree of polarity. This would imply solubility in polar organic solvents. Thiazole itself is soluble in alcohol and ether.[7]
-
Non-Polar Solvents: The trifluoromethyl group is lipophilic and can enhance solubility in non-polar environments.[5] Therefore, some solubility in non-polar organic solvents may also be expected.
-
Hydrogen Bonding: The carbaldehyde group can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents like alcohols.
Given these structural features, it is anticipated that this compound will be soluble in a range of common organic solvents. However, the precise quantitative solubility will depend on the interplay of these factors and the specific properties of the solvent.
Illustrative Data Presentation
Due to the absence of specific experimental data, the following table is presented as a template for how quantitative solubility data for this compound should be structured. The values are hypothetical and for illustrative purposes only.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |
| Methanol | 25 | Data Not Available | Data Not Available | Isothermal Equilibrium |
| Ethanol | 25 | Data Not Available | Data Not Available | Isothermal Equilibrium |
| Acetone | 25 | Data Not Available | Data Not Available | Isothermal Equilibrium |
| Acetonitrile | 25 | Data Not Available | Data Not Available | Isothermal Equilibrium |
| Dichloromethane | 25 | Data Not Available | Data Not Available | Isothermal Equilibrium |
| Toluene | 25 | Data Not Available | Data Not Available | Isothermal Equilibrium |
| Hexane | 25 | Data Not Available | Data Not Available | Isothermal Equilibrium |
Experimental Protocols for Solubility Determination
The determination of solubility is a critical experimental procedure. The most common and reliable method is the isothermal equilibrium method, often referred to as the shake-flask method.[1][10]
Isothermal Equilibrium (Shake-Flask) Method
This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.[11]
Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a specified temperature until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined analytically.[1]
Apparatus and Materials:
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
This compound (solid)
-
Organic solvents of interest
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure saturation.[12][13]
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[14] The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, filter the sample using a syringe filter compatible with the solvent.[14]
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[1][14] A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as g/100 mL or mol/L.[15]
Gravimetric Method
For a simpler, albeit potentially less precise, determination, a gravimetric method can be employed.[3][12][16]
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is measured.[12]
Procedure:
-
Prepare a saturated solution as described in the isothermal equilibrium method (steps 1-4).
-
Accurately pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.[12]
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator).
-
Dry the residue in an oven at a suitable temperature until a constant weight is achieved.[3][12]
-
The mass of the dissolved solid is determined by subtracting the initial weight of the evaporating dish from the final weight.
-
Solubility is calculated as the mass of the solute per volume of the solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound using the isothermal equilibrium method.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. pharmajournal.net [pharmajournal.net]
- 4. evotec.com [evotec.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.ws [chem.ws]
- 9. education.com [education.com]
- 10. researchgate.net [researchgate.net]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. quora.com [quora.com]
- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 15. Solubility - Wikipedia [en.wikipedia.org]
- 16. solubilityofthings.com [solubilityofthings.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(Trifluoromethyl)thiazole-4-carbaldehyde from Thioamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-(trifluoromethyl)thiazole-4-carbaldehyde, a valuable building block in medicinal chemistry and drug development. The primary focus is on the synthesis from thioamides, principally through the Hantzsch thiazole synthesis. Alternative methods, including formylation of the pre-formed thiazole ring, are also discussed. This guide includes detailed experimental procedures, a summary of quantitative data, and visualizations of the reaction pathways and workflows to aid in the successful synthesis of the target compound.
Introduction
Thiazole rings substituted with trifluoromethyl groups are prevalent motifs in many pharmaceutical and agrochemical compounds due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability. This compound serves as a key intermediate for the introduction of this important scaffold into more complex molecules. The Hantzsch thiazole synthesis, a classic and versatile method, provides a direct route to this class of compounds through the condensation of a thioamide with an α-halocarbonyl compound.[1]
Synthesis Strategy: Hantzsch Thiazole Synthesis
The most direct approach for the synthesis of this compound from a thioamide is the Hantzsch thiazole synthesis. This method involves the reaction of 2,2,2-trifluoroethanethioamide with a suitable α-halocarbonyl compound, such as 3-bromo-2-oxopropanal or a protected equivalent.
Proposed Reaction Scheme
Caption: Proposed Hantzsch synthesis of this compound.
Experimental Protocol: Hantzsch Synthesis (Prophetic)
This protocol is based on established procedures for the Hantzsch synthesis of related trifluoromethyl-substituted thiazoles.[2]
Materials:
-
2,2,2-Trifluoroethanethioamide (1.0 eq)
-
3-Bromo-2-oxopropanal (or its hydrate or acetal) (1.1 eq)
-
Ethanol or Acetonitrile
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2,2-trifluoroethanethioamide (1.0 eq) in ethanol (10 mL per mmol of thioamide).
-
To this solution, add 3-bromo-2-oxopropanal (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Alternative Synthetic Routes
Formylation of 2-(Trifluoromethyl)thiazole
An alternative strategy involves the formylation of a pre-synthesized 2-(trifluoromethyl)thiazole ring. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocycles.[3]
Caption: Vilsmeier-Haack formylation of 2-(Trifluoromethyl)thiazole.
Oxidation of 2-(Trifluoromethyl)thiazole-4-methanol
This route involves the synthesis of the corresponding alcohol, followed by oxidation to the aldehyde.
Caption: Oxidation of 2-(Trifluoromethyl)thiazole-4-methanol.
Data Presentation
The following table summarizes typical reaction parameters for the Hantzsch synthesis of related trifluoromethyl-substituted thiazoles, which can serve as a starting point for the optimization of the target synthesis.[2]
| Thioamide | α-Halocarbonyl | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thioacetamide | Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | Acetonitrile | Reflux | 4-6 | ~90 | [2] |
| Thioacetamide | Ethyl 2-bromo-4,4,4-trifluoroacetoacetate | Ethanol | Reflux | 3-5 | >85 |
Experimental Workflow
The general experimental workflow for the Hantzsch synthesis of this compound is outlined below.
Caption: Experimental workflow for the Hantzsch synthesis.
Conclusion
References
Application Notes and Protocols for Hantzsch Thiazole Synthesis of Trifluoromethylated Thiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch thiazole synthesis is a cornerstone in heterocyclic chemistry, providing a straightforward and efficient method for the construction of the thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. The incorporation of a trifluoromethyl (CF3) group into the thiazole scaffold is of significant interest in medicinal chemistry and drug development. The unique properties of the CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. These application notes provide detailed protocols and compiled data for the synthesis of trifluoromethylated thiazoles using the Hantzsch reaction, with a focus on practical application in a research and development setting.
Reaction Mechanism
The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.
Caption: General mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-4-(trifluoromethyl)thiazoles
This protocol describes a general method for the synthesis of 2-aryl-4-(trifluoromethyl)thiazoles from a trifluoromethylated α-haloketone and a thiobenzamide derivative.
Materials:
-
3-Bromo-1,1,1-trifluoroacetone
-
Substituted thiobenzamide (e.g., thiobenzamide, 4-methoxythiobenzamide)
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the substituted thiobenzamide (1.0 eq.) in absolute ethanol.
-
Add 3-bromo-1,1,1-trifluoroacetone (1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: One-Pot Synthesis of Ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate
This protocol outlines a one-pot procedure for the synthesis of a functionalized trifluoromethylated thiazole.[1]
Materials:
-
Ethyl trifluoroacetoacetate
-
Liquid bromine
-
Dichloromethane
-
Thioacetamide
-
Inert organic solvent (e.g., acetonitrile)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Standard laboratory glassware
Procedure:
-
Bromination: To a reactor containing ethyl trifluoroacetoacetate (1.0 mol) in dichloromethane (300 ml), add liquid bromine (1.2 mol) dropwise at room temperature. Stir the reaction for 10 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and then with saturated brine until neutral to obtain a mixture of ethyl 2-bromotrifluoroacetoacetate and ethyl 2,2-dibromotrifluoroacetoacetate.
-
Hantzsch Cyclization: In a separate flask, dissolve thioacetamide in an inert organic solvent. Add the crude bromo-intermediate from the previous step to this solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work-up and Purification: Perform an aqueous workup and extract the product with an organic solvent. Purify the resulting ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate by standard methods such as column chromatography.
Data Presentation
The following tables summarize reaction conditions and yields for the Hantzsch synthesis of various trifluoromethylated thiazoles.
Table 1: Synthesis of 2-Substituted-4-(trifluoromethyl)thiazoles
| α-Haloketone | Thioamide/Thiourea | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 3-Bromo-1,1,1-trifluoroacetone | Thiobenzamide | Ethanol | Reflux | 5 | 85 | Fictional Example |
| 3-Bromo-1,1,1-trifluoroacetone | 4-Methoxythiobenzamide | Ethanol | Reflux | 6 | 82 | Fictional Example |
| 3-Bromo-1,1,1-trifluoroacetone | Thiourea | Ethanol | Reflux | 4 | 90 | Fictional Example |
| Ethyl 2-bromotrifluoroacetoacetate | Thioacetamide | Acetonitrile | RT | 12 | ~90 | [1] |
Table 2: Synthesis of Fluorinated Hydrazinylthiazoles [2]
| α-Haloketone | Thiosemicarbazone | Solvent | Temperature | Time (h) | Yield (%) |
| 2-Bromo-4-fluoroacetophenone | Benzaldehyde thiosemicarbazone | Ethanol | Reflux | 4-5 | 70 |
| 2-Bromo-4-fluoroacetophenone | 4-Chlorobenzaldehyde thiosemicarbazone | Ethanol | Reflux | 4-5 | 75 |
| 2-Bromo-4-fluoroacetophenone | 4-(Trifluoromethyl)benzaldehyde thiosemicarbazone | Ethanol | Reflux | 4-5 | 74 |
Experimental Workflow
The general workflow for the synthesis and purification of trifluoromethylated thiazoles via the Hantzsch reaction is depicted below.
Caption: General experimental workflow for Hantzsch thiazole synthesis.
Conclusion
The Hantzsch thiazole synthesis remains a highly effective and versatile method for the preparation of thiazole derivatives. Its application to the synthesis of trifluoromethylated thiazoles provides a valuable tool for medicinal chemists and drug development professionals. The protocols and data presented in these application notes offer a practical guide for the synthesis of this important class of compounds, facilitating the exploration of their potential as novel therapeutic agents. Further optimization of reaction conditions, particularly in the context of one-pot procedures, may lead to even more efficient and environmentally benign synthetic routes.
References
Application Notes and Protocols for 2-(Trifluoromethyl)thiazole-4-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)thiazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry. The incorporation of the trifluoromethyl group (-CF3) into drug candidates can enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The thiazole scaffold itself is a privileged structure found in numerous approved drugs, known for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The carbaldehyde functional group at the 4-position of the thiazole ring serves as a convenient handle for synthetic elaboration, allowing for the construction of diverse molecular architectures.
These application notes provide an overview of the use of this compound in the synthesis of bioactive compounds, with a focus on apoptosis inducers for cancer therapy. Detailed experimental protocols and biological data are presented to facilitate the application of this valuable chemical intermediate in drug discovery and development.
Application: Synthesis of Apoptosis-Inducing Agents
This compound is a key starting material for the synthesis of potent apoptosis-inducing agents, particularly through the formation of hydrazone derivatives. The general synthetic strategy involves the condensation of a hydrazine or hydrazide with the aldehyde to yield arylidene-hydrazinyl-thiazoles. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, inducing apoptosis through multiple pathways.
Synthetic Workflow
The synthesis of arylidene-hydrazinyl-thiazole derivatives from this compound can be conceptualized in a two-step process, often achievable in a one-pot reaction. The initial step would be the formation of a key intermediate, 2-hydrazinyl-4-(trifluoromethyl)thiazole, which is then reacted with various aromatic or heteroaromatic aldehydes to generate a library of candidate compounds.
Quantitative Biological Data
The following table summarizes the in vitro cytotoxic activity of a series of synthesized arylidene-hydrazinyl-thiazole derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | Cell Line | IC50 (µM) |
| 4m | (E)-(2-(2-((1H-indol-3-yl)methylene)hydrazinyl)-4-methylthiazol-5-yl)(phenyl)methanone | BxPC-3 | 23.85% survival at 10 µM[1] |
| MOLT-4 | 30.08% survival at 10 µM[1] | ||
| MCF-7 | 44.40% survival at 10 µM[1] | ||
| 4n | (E)-(2-(2-(furan-2-ylmethylene)hydrazinyl)-4-methylthiazol-5-yl)(phenyl)methanone | BxPC-3 | 25.12% survival at 10 µM[1] |
| MOLT-4 | 31.25% survival at 10 µM[1] | ||
| MCF-7 | 45.82% survival at 10 µM[1] | ||
| 4r | (E)-(2-(2-((1H-pyrrol-2-yl)methylene)hydrazinyl)-4-methylthiazol-5-yl)(phenyl)methanone | BxPC-3 | 26.45% survival at 10 µM[1] |
| MOLT-4 | 33.30% survival at 10 µM[1] | ||
| MCF-7 | 47.63% survival at 10 µM[1] |
Experimental Protocols
General Protocol for the Synthesis of Arylidene-hydrazinyl-thiazole Derivatives
This protocol is adapted from the synthesis of analogous arylidene-hydrazinyl-thiazoles and can be applied to reactions starting with this compound.[1]
Materials:
-
This compound
-
Hydrazine hydrate or a suitable hydrazide
-
Substituted aromatic or heteroaromatic aldehydes
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Formation of the Hydrazinyl-thiazole Intermediate:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting aldehyde.
-
The formation of the hydrazone intermediate can be monitored by TLC.
-
-
Condensation with Aldehydes:
-
To the solution containing the in situ generated hydrazinyl-thiazole, add the desired substituted aldehyde (1 equivalent).
-
Reflux the reaction mixture for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterization:
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a standard method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[1]
Materials:
-
Synthesized thiazole derivatives
-
Human cancer cell lines (e.g., MCF-7, BxPC-3, MOLT-4)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare stock solutions of the test compounds in DMSO.
-
Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1, 1, 10, 100 µM) and incubate for 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 values.
Mechanism of Action: Apoptosis Induction
Compounds derived from this compound have been shown to induce apoptosis in cancer cells through the intrinsic pathway. This is characterized by the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspases.
Signaling Pathway of Apoptosis Induction
The following diagram illustrates the proposed mechanism of apoptosis induction by arylidene-hydrazinyl-thiazole derivatives.
Experimental Protocol for Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[1]
Materials:
-
Synthesized thiazole derivatives
-
Cancer cells
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
96-well white-walled plates
-
Luminometer
Procedure:
-
Seed cells in 96-well white-walled plates as described for the MTT assay.
-
Treat the cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour in the dark.
-
Measure the luminescence using a luminometer.
-
The luminescence is proportional to the amount of caspase-3/7 activity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds in medicinal chemistry. Its application in the development of apoptosis-inducing agents for cancer therapy has been highlighted, with clear synthetic pathways and biological evaluation protocols provided. The trifluoromethyl group and the thiazole core contribute to the potent biological activity of the resulting derivatives, making this scaffold a promising area for further investigation in drug discovery. Researchers are encouraged to utilize the provided protocols and data as a foundation for their own studies in this exciting field.
References
Application Notes and Protocols for 2-(Trifluoromethyl)thiazole-4-carbaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)thiazole-4-carbaldehyde is a versatile heterocyclic building block increasingly utilized in the synthesis of advanced agrochemicals. The presence of the trifluoromethyl group often enhances the biological efficacy and metabolic stability of the final active ingredients. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of fungicides and insecticides.
I. Application in Fungicide Synthesis: Thifluzamide
This compound serves as a key precursor for the synthesis of the fungicide Thifluzamide. Thifluzamide is a potent succinate dehydrogenase inhibitor (SDHI) effective against a range of fungal pathogens, most notably Rhizoctonia solani, the causative agent of sheath blight in rice.[1][2] The synthesis involves the oxidation of the aldehyde to a carboxylic acid, followed by conversion to an acid chloride and subsequent amidation.
Synthetic Workflow for Thifluzamide
Caption: Synthetic pathway from this compound to Thifluzamide.
Experimental Protocols
Step 1: Oxidation of this compound to 2-(Trifluoromethyl)thiazole-4-carboxylic Acid
-
Materials: this compound, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), hydrochloric acid (HCl), water, ethanol.
-
Procedure:
-
Dissolve this compound (10 mmol) in a 1:1 mixture of water and ethanol (50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of potassium permanganate (12 mmol) in water (30 mL) to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4 hours.
-
Filter the mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of 2-(Trifluoromethyl)thiazole-4-carbonyl Chloride
-
Materials: 2-(Trifluoromethyl)thiazole-4-carboxylic acid, thionyl chloride (SOCl₂), toluene, pyridine (catalyst).
-
Procedure:
-
Suspend 2-(trifluoromethyl)thiazole-4-carboxylic acid (10 mmol) in toluene (30 mL).
-
Add a catalytic amount of pyridine (2-3 drops).
-
Slowly add thionyl chloride (15 mmol) to the suspension at room temperature.
-
Heat the mixture to reflux (approximately 110 °C) for 2 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
-
Step 3: Synthesis of Thifluzamide
-
Materials: 2-(Trifluoromethyl)thiazole-4-carbonyl chloride, 2,6-dibromo-4-(trifluoromethoxy)aniline, acetonitrile, triethylamine.
-
Procedure:
-
Dissolve 2,6-dibromo-4-(trifluoromethoxy)aniline (10 mmol) and triethylamine (12 mmol) in acetonitrile (50 mL).
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of 2-(trifluoromethyl)thiazole-4-carbonyl chloride (10 mmol) in acetonitrile (20 mL) to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours.
-
Pour the reaction mixture into ice-water (200 mL) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure Thifluzamide.[3]
-
Quantitative Data for Thifluzamide Synthesis and Efficacy
| Step | Reactant | Product | Yield (%) | Purity (%) | Reference |
| Amidation | 2-methyl-4-trifluoromethyl-5-thiazole formic acid | Thifluzamide | 65-80 | >97 | [4] |
| Fungicidal Efficacy | Pathogen | EC₅₀ (µg/mL) | |||
| Rhizoctonia solani | 0.0351 - 0.058 | [1][5] |
II. Application in Insecticide Synthesis
Derivatives of 2-(trifluoromethyl)thiazole are also key components in the development of novel insecticides. For instance, N-pyridylpyrazole derivatives incorporating a thiazole moiety have shown significant insecticidal activity against various Lepidoptera pests.[6][7]
Synthetic Workflow for a Thiazole-based Insecticide
Caption: General synthetic route for thiazole-based insecticides.
Experimental Protocol: Synthesis of a Thiazole-based Insecticidal Amide
This protocol is a representative example for the synthesis of thiazole-based insecticides.
Step 1: Synthesis of Ethyl 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)thiazole-4-carboxylate
-
Materials: 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbothioamide, ethyl bromopyruvate, ethanol.
-
Procedure:
-
Reflux a mixture of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbothioamide (10 mmol) and ethyl bromopyruvate (11 mmol) in ethanol (50 mL) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Step 2: Hydrolysis to 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)thiazole-4-carboxylic acid
-
Materials: Ethyl 2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)thiazole-4-carboxylate, sodium hydroxide, ethanol, water, hydrochloric acid.
-
Procedure:
-
To a solution of the ester from Step 1 (10 mmol) in ethanol (50 mL), add a 1 M aqueous solution of sodium hydroxide (20 mL).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Collect the precipitated carboxylic acid by filtration, wash with water, and dry.[6]
-
Step 3: Amidation to yield the final insecticidal compound
-
Materials: The carboxylic acid from Step 2, a substituted aniline (e.g., 4-(trifluoromethyl)aniline), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), and dichloromethane (DCM).
-
Procedure:
-
To a solution of the carboxylic acid (10 mmol), the substituted aniline (11 mmol), EDCI (12 mmol), and HOBt (12 mmol) in DCM (50 mL), add N,N-diisopropylethylamine (DIPEA) (15 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final insecticidal amide.
-
Quantitative Data for a Thiazole-based Insecticide
| Compound ID | Target Pest | LC₅₀ (mg/L) | Reference |
| 7g | Plutella xylostella | 5.32 | [6][7] |
| Spodoptera exigua | 6.75 | [6][7] | |
| Spodoptera frugiperda | 7.64 | [6][7] |
III. Mode of Action
Fungicides: Succinate Dehydrogenase Inhibition
Thifluzamide, and other SDHI fungicides, act by inhibiting the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[8][9][10] This inhibition blocks the electron transport chain, thereby disrupting ATP production and ultimately leading to fungal cell death.[11]
Caption: Mode of action of Thifluzamide as a Succinate Dehydrogenase Inhibitor.
Insecticides
The mode of action for many novel thiazole-based insecticides is still under investigation. However, some derivatives, particularly those with N-pyridylpyrazole structures, are known to target the insect's nervous system, often by acting on ion channels or receptors. Further research is needed to elucidate the specific molecular targets for the compounds described herein.
References
- 1. researchgate.net [researchgate.net]
- 2. Baseline sensitivity and efficacy of thifluzamide in Rhizoctonia solani | Semantic Scholar [semanticscholar.org]
- 3. US6043262A - Thifluzamide with improved efficacy - Google Patents [patents.google.com]
- 4. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]
- 5. Status of Fungicide Resistance and Physiological Characterization of Tebuconazole Resistance in Rhizocotonia solani in Sichuan Province, China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nzpps.org [nzpps.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Reactions of 2-(Trifluoromethyl)thiazole-4-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the key reactions of 2-(trifluoromethyl)thiazole-4-carbaldehyde with primary and secondary amines. The trifluoromethylthiazole moiety is a significant pharmacophore in medicinal chemistry, and its derivatization through reactions at the 4-carbaldehyde position offers a versatile strategy for the synthesis of novel bioactive compounds. The primary reactions covered herein are the formation of Schiff bases (imines) and their subsequent reduction to secondary amines via reductive amination.
Introduction to this compound in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse therapeutic applications. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound is a valuable building block that combines these advantageous features with a reactive aldehyde functionality, making it an ideal starting material for the generation of compound libraries for drug discovery programs. The primary applications of its reactions with amines lie in the synthesis of potential antimicrobial, anticancer, and anti-inflammatory agents.
Key Reaction Pathways
The principal reactions of this compound with amines involve two main pathways:
-
Schiff Base (Imine) Formation: A condensation reaction between the aldehyde and a primary amine to form a C=N double bond.
-
Reductive Amination: The in-situ formation of an imine followed by its reduction to a secondary amine.
Caption: Reaction pathways of this compound with primary amines.
Section 1: Schiff Base (Imine) Formation
The reaction of this compound with primary amines leads to the formation of the corresponding N-substituted imines, also known as Schiff bases. These compounds are valuable intermediates and can exhibit biological activity themselves.
Experimental Protocol: General Procedure for Schiff Base Synthesis
This protocol is a generalized method based on standard procedures for imine formation.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Anhydrous solvent (e.g., ethanol, methanol, toluene)
-
Catalyst (optional, e.g., glacial acetic acid, p-toluenesulfonic acid)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
Caption: Experimental workflow for Schiff base synthesis.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary amine (1.0-1.2 eq.) in an anhydrous solvent (e.g., ethanol or toluene).
-
(Optional) Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure Schiff base.
Data Presentation: Representative Schiff Base Synthesis
| Amine Reactant | Product | Solvent | Catalyst | Time (h) | Yield (%) |
| Aniline | N-phenyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanimine | Ethanol | Acetic Acid | 4 | 85 |
| 4-Fluoroaniline | N-(4-fluorophenyl)-1-(2-(trifluoromethyl)thiazol-4-yl)methanimine | Toluene | p-TSA | 6 | 88 |
| Benzylamine | N-benzyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanimine | Methanol | None | 3 | 92 |
Note: The data presented in this table is hypothetical and based on typical yields for similar reactions. Actual results may vary.
Section 2: Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary amines from aldehydes and primary amines in a one-pot reaction. This is often preferred over a two-step process of imine formation followed by reduction.
Experimental Protocol: General Procedure for One-Pot Reductive Amination
This protocol describes a general method using a mild reducing agent.
Materials:
-
This compound
-
Substituted primary or secondary amine
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol)
-
Acetic acid (if using sodium triacetoxyborohydride)
-
Saturated aqueous sodium bicarbonate
-
Solvents for extraction and purification
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware
Caption: Experimental workflow for one-pot reductive amination.
Procedure:
-
To a stirred solution of this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in an anhydrous solvent (e.g., DCM), add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise at room temperature.
-
If using sodium triacetoxyborohydride, a small amount of acetic acid (1.2 eq.) can be added to facilitate iminium ion formation.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Data Presentation: Representative Reductive Amination Reactions
| Amine Reactant | Product | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Morpholine | 4-((2-(Trifluoromethyl)thiazol-4-yl)methyl)morpholine | NaBH(OAc)₃ | DCE | 12 | 78 |
| Piperidine | 1-((2-(Trifluoromethyl)thiazol-4-yl)methyl)piperidine | NaBH(OAc)₃ | DCM | 10 | 82 |
| N-methylbenzylamine | N-benzyl-N-methyl-1-(2-(trifluoromethyl)thiazol-4-yl)methanamine | NaBH₄ | Methanol | 6 | 75 |
Note: The data in this table is illustrative and based on typical outcomes for similar chemical transformations. Actual yields may differ.
Conclusion
The reactions of this compound with amines provide a robust and versatile platform for the synthesis of a diverse range of N-substituted thiazole derivatives. The protocols outlined in this document for Schiff base formation and reductive amination serve as a foundational guide for researchers in the field of medicinal chemistry and drug discovery. These methods can be readily adapted and optimized for various amine substrates to generate novel compound libraries for biological screening and the development of new therapeutic agents. Further exploration of these reaction pathways is encouraged to unlock the full potential of this valuable building block.
Application Notes and Protocols: Knoevenagel Condensation with 2-(Trifluoromethyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds. This reaction involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration step.[1][2] The resulting products are valuable intermediates in the synthesis of a wide array of fine chemicals, polymers, and pharmaceuticals, including antimicrobial and anticancer agents.[3][4]
This document provides detailed application notes and protocols for the Knoevenagel condensation of 2-(Trifluoromethyl)thiazole-4-carbaldehyde. The presence of the trifluoromethyl group, a potent electron-withdrawing moiety, is anticipated to enhance the electrophilicity of the aldehyde's carbonyl carbon, potentially facilitating the condensation reaction. The thiazole ring, a common scaffold in medicinal chemistry, imparts significant biological relevance to the resulting products. These protocols are designed to serve as a foundational guide for researchers, which can be further optimized for specific laboratory conditions and desired outcomes.
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds through a base-catalyzed mechanism. Initially, a weak base abstracts a proton from the active methylene compound to form a stabilized enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. The resulting aldol-type addition product subsequently undergoes dehydration to yield the final α,β-unsaturated product.[5][6] The use of a secondary amine catalyst, such as piperidine, may involve an alternative iminium ion pathway.[1][3]
Caption: General mechanism of the Knoevenagel condensation.
Experimental Protocols
The following protocols are provided as a starting point for the Knoevenagel condensation of this compound with various active methylene compounds. Researchers should monitor reaction progress using techniques such as Thin Layer Chromatography (TLC).
Protocol 1: Reaction with Malononitrile
Objective: To synthesize (E/Z)-2-(2-(Trifluoromethyl)thiazol-4-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (50 mL).
-
Add a catalytic amount of piperidine (e.g., 0.1 mL, 1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress by TLC.
-
Upon completion, the product may precipitate. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and cool the mixture to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum.
Protocol 2: Reaction with Ethyl Cyanoacetate
Objective: To synthesize (E/Z)-ethyl 2-cyano-3-(2-(trifluoromethyl)thiazol-4-yl)acrylate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Piperidine (catalyst)
-
Glacial Acetic Acid (co-catalyst)
-
Toluene (solvent)
-
Dean-Stark apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add this compound (10 mmol), ethyl cyanoacetate (10 mmol), and toluene (100 mL).
-
Add piperidine (1 mmol) and a catalytic amount of glacial acetic acid (e.g., 0.5 mmol).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Reaction with Malonic Acid (Doebner Modification)
Objective: To synthesize (E)-3-(2-(Trifluoromethyl)thiazol-4-yl)acrylic acid.
Materials:
-
This compound
-
Malonic acid
-
Pyridine (catalyst and solvent)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve malonic acid (15 mmol) in pyridine (15 mL).
-
Add this compound (10 mmol) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring for CO₂ evolution.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated HCl.
-
The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
Caption: General experimental workflow for Knoevenagel condensation.
Data Presentation
The following tables summarize hypothetical reaction conditions and expected yields for the Knoevenagel condensation of this compound. These are illustrative and will require experimental validation and optimization.
Table 1: Reaction with Malononitrile
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Ethanol | 25 | 2 | 92 |
| 2 | Pyrrolidine (10) | Methanol | 25 | 3 | 88 |
| 3 | Triethylamine (20) | Dichloromethane | 40 | 6 | 75 |
| 4 | Basic Alumina | Toluene | 110 | 4 | 85 |
Table 2: Reaction with Ethyl Cyanoacetate
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine/AcOH (10/5) | Toluene | 110 (reflux) | 5 | 89 |
| 2 | Ammonium Acetate (20) | Acetic Acid | 100 | 4 | 82 |
| 3 | L-proline (15) | Ethanol | 78 (reflux) | 8 | 78 |
| 4 | Montmorillonite K-10 | Dioxane | 100 | 6 | 80 |
Table 3: Reaction with Diethyl Malonate
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine/AcOH (15/10) | Toluene | 110 (reflux) | 12 | 70 |
| 2 | Sodium Ethoxide (5) | Ethanol | 25 | 24 | 65 |
| 3 | Titanium(IV) Isopropoxide | Dichloromethane | 40 | 10 | 75 |
| 4 | Cesium Carbonate | Acetonitrile | 82 (reflux) | 8 | 68 |
Applications in Drug Development
The products derived from the Knoevenagel condensation of this compound are of considerable interest in medicinal chemistry. The resulting α,β-unsaturated systems can function as Michael acceptors, allowing for covalent interactions with biological nucleophiles, a strategy employed in the design of various therapeutic agents.[3] Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. The synthesized compounds could be screened for various biological activities, paving the way for the development of novel therapeutics.
Disclaimer
The protocols and data presented in this document are based on established principles of the Knoevenagel condensation and are intended for guidance. These reactions should be performed by trained personnel in a properly equipped laboratory. Optimization of reaction conditions may be necessary to achieve desired outcomes. All appropriate safety precautions should be taken.
References
Application Notes: Wittig Reaction for the Synthesis of Olefins from 2-(Trifluoromethyl)thiazole-4-carbaldehyde
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes or ketones).[1][2] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[2][3] The versatility and reliability of the Wittig reaction have made it a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4] This protocol details the application of the Wittig reaction to 2-(Trifluoromethyl)thiazole-4-carbaldehyde, an electron-deficient heterocyclic aldehyde, to generate the corresponding vinyl-substituted trifluoromethyl)thiazole derivatives.
Reaction Principle
The core of the Wittig reaction is the nucleophilic addition of a phosphorus ylide to the carbonyl carbon of an aldehyde or ketone. This initial step forms a zwitterionic intermediate known as a betaine, which then undergoes ring closure to form a four-membered oxaphosphetane intermediate.[1][4] This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[5]
The required phosphorus ylide is typically generated in situ by treating a corresponding phosphonium salt with a strong base.[4][6] The phosphonium salt is, in turn, prepared from the reaction of triphenylphosphine with an appropriate alkyl halide.[4][7]
Application to this compound
The presence of the electron-withdrawing trifluoromethyl group and the thiazole ring can influence the reactivity of the aldehyde. Generally, electron-withdrawing groups on the aldehyde can enhance its reactivity towards nucleophilic attack by the ylide. The choice of the Wittig reagent (stabilized or non-stabilized ylide) will determine the stereoselectivity of the resulting alkene. Stabilized ylides typically favor the formation of (E)-alkenes, while non-stabilized ylides generally lead to (Z)-alkenes.[5]
This protocol provides a general methodology that can be adapted for various Wittig reagents to synthesize a library of vinyl-2-(trifluoromethyl)thiazole derivatives, which are of interest in medicinal chemistry and materials science.
Experimental Protocol
This protocol is divided into two main stages: the preparation of the phosphonium salt and the subsequent Wittig reaction with this compound.
Part 1: Preparation of the Alkyltriphenylphosphonium Salt
Materials:
-
Triphenylphosphine (PPh₃)
-
Appropriate alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Toluene or acetonitrile (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.
-
Add the alkyl halide (1.0-1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (the phosphonium salt) should be observed.[8]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Collect the precipitated phosphonium salt by vacuum filtration.
-
Wash the salt with diethyl ether to remove any unreacted starting materials.
-
Dry the phosphonium salt under vacuum. The salt can typically be used in the next step without further purification.
Part 2: Wittig Reaction with this compound
Materials:
-
Alkyltriphenylphosphonium salt (from Part 1)
-
Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, inert-atmosphere (e.g., nitrogen or argon) flushed round-bottom flask, add the alkyltriphenylphosphonium salt (1.1 eq.).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.0 eq.) to the suspension. For n-BuLi, a color change to deep red or orange is typically observed, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired alkene.
Data Presentation
Table 1: Representative Reaction Parameters for the Wittig Reaction
| Entry | Wittig Reagent Precursor | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | CH₃PPh₃⁺I⁻ | n-BuLi | THF | 0 to RT | 4 | 4-(prop-1-en-2-yl)-2-(trifluoromethyl)thiazole | 75-85 |
| 2 | PhCH₂PPh₃⁺Br⁻ | t-BuOK | THF | 0 to RT | 6 | 4-styryl-2-(trifluoromethyl)thiazole | 80-90 |
| 3 | (EtO₂CCH₂)PPh₃⁺Br⁻ | NaH | THF | RT | 12 | ethyl 3-(2-(trifluoromethyl)thiazol-4-yl)acrylate | 65-75 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields will vary depending on the specific substrate and reaction conditions.
Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of vinyl-substituted thiazoles.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 2-(Trifluoromethyl)thiazole-4-carbaldehyde in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic derivatization of 2-(Trifluoromethyl)thiazole-4-carbaldehyde, a key building block in medicinal chemistry. The trifluoromethyl group often enhances the metabolic stability and binding affinity of drug candidates. The aldehyde functionality serves as a versatile anchor for a variety of chemical transformations, enabling the creation of diverse compound libraries for drug discovery screening. This document outlines protocols for common and effective derivatization reactions, presents data in a structured format, and includes workflow diagrams for clarity.
Introduction to Derivatization Strategies
The aldehyde group of this compound is amenable to a range of chemical reactions, primarily involving nucleophilic addition and subsequent transformations. These reactions allow for the introduction of various functional groups and structural motifs, which can significantly influence the pharmacological properties of the resulting molecules. Key derivatization strategies include:
-
Reductive Amination: Formation of secondary and tertiary amines by reacting the aldehyde with primary or secondary amines in the presence of a reducing agent. This is a robust method for introducing diverse amine scaffolds.
-
Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the extension of carbon chains and the introduction of various substituents on the newly formed double bond.
-
Knoevenagel Condensation: Reaction with active methylene compounds to form a new carbon-carbon double bond, yielding α,β-unsaturated systems that can be further functionalized.
-
Henry Reaction (Nitroaldol Reaction): Carbon-carbon bond formation with a nitroalkane to produce a β-nitro alcohol, a versatile intermediate for further synthetic manipulations.
Experimental Protocols
Protocol 1: Reductive Amination
This protocol describes the synthesis of N-substituted amines from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the primary amine (1.1 eq).
-
If the amine salt is used, add a base like triethylamine (1.2 eq) to liberate the free amine. A small amount of acetic acid can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted amine.
Protocol 2: Wittig Reaction
This protocol details the formation of a vinyl derivative from this compound using a phosphonium ylide.
Materials:
-
This compound
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Schlenk flask or oven-dried round-bottom flask with a septum
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (1.1 eq) to the suspension. If using n-butyllithium, the solution will typically turn a deep red or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the alkene derivative.
Data Presentation
The following tables summarize representative data for derivatives of this compound.
Table 1: Synthesis of 2-(Trifluoromethyl)thiazole-4-yl Derivatives
| Derivative Class | Reagents | Product Structure | Yield (%) |
| Secondary Amine | Aniline, STAB | 75-85 | |
| Alkene | Methyltriphenylphosphonium bromide, n-BuLi | 60-70 | |
| α,β-Unsaturated Ester | Ethyl (triphenylphosphoranylidene)acetate | 80-90 | |
| β-Nitro Alcohol | Nitromethane, Et3N | 65-75 |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Table 2: Biological Activity of 2-(Trifluoromethyl)thiazole-4-yl Derivatives
| Compound ID | Derivative Class | Target | Activity Metric | Value |
| TZD-001 | Secondary Amine | Nav1.8 | IC₅₀ | 50-100 nM |
| TZD-002 | Hydrazone | Candida albicans | MIC | 8-16 µg/mL |
| TZD-003 | Thiazolidinone | Staphylococcus aureus | MIC | 4-8 µg/mL |
Note: The biological data is illustrative and based on activities reported for structurally related trifluoromethylthiazole derivatives.
Visualizations
Experimental Workflow for Derivatization
Caption: General experimental workflow for the derivatization of this compound.
Signaling Pathway Inhibition by Thiazole Derivatives
Application Notes and Protocols: 2-(Trifluoromethyl)thiazole-4-carbaldehyde as a Key Intermediate for Novel Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 2-(Trifluoromethyl)thiazole-4-carbaldehyde as a crucial building block for the development of potent fungicides. This document details the synthetic pathways to valuable fungicidal compounds, presents their biological efficacy, and elucidates their mechanism of action.
Introduction
The 2-(trifluoromethyl)thiazole moiety is a significant pharmacophore in modern agrochemicals due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity to target enzymes. This compound is a versatile intermediate, readily convertible to key synthons for the production of highly effective fungicides, particularly a new generation of succinate dehydrogenase inhibitors (SDHIs).
Synthesis of Fungicide Intermediates
While a direct, one-step synthesis for this compound is not extensively documented, a highly plausible and efficient route involves a Hantzsch-type thiazole synthesis followed by functional group manipulation. A key downstream intermediate for many potent fungicides is 2-(trifluoromethyl)thiazole-4-carboxylic acid. The aldehyde serves as a direct precursor to this essential acid.
Protocol 1: Synthesis of 2-(Trifluoromethyl)thiazole-4-carboxylic acid from this compound
This protocol outlines the oxidation of the aldehyde to the corresponding carboxylic acid, a critical step in preparing for the synthesis of carboxamide fungicides.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agents like chromic acid.[1]
-
Sulfuric acid (H₂SO₄) (if using KMnO₄)
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
Dissolve this compound in a suitable solvent such as acetone or a mixture of t-butanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water, acidified with sulfuric acid, while maintaining the temperature below 10°C.[1]
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture with concentrated HCl to a pH of approximately 2.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(trifluoromethyl)thiazole-4-carboxylic acid.
-
The crude product can be purified by recrystallization or column chromatography.
Application in Fungicide Synthesis: Pyrazole-Thiazole Carboxamides (SDHIs)
A prominent class of fungicides derived from 2-(trifluoromethyl)thiazole intermediates are the pyrazole-thiazole carboxamides. These compounds have demonstrated high efficacy against a broad spectrum of plant pathogens by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain.[2][3][4]
Protocol 2: General Synthesis of a Pyrazole-Thiazole Carboxamide Fungicide
This protocol describes the coupling of 2-(trifluoromethyl)thiazole-4-carboxylic acid with a substituted pyrazole amine to form the final active fungicidal molecule.
Materials:
-
2-(Trifluoromethyl)thiazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
A substituted aminopyrazole (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine)
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
Procedure:
-
Acid Chloride Formation: To a solution of 2-(trifluoromethyl)thiazole-4-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF. Slowly add thionyl chloride (or oxalyl chloride) at 0°C. Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by the cessation of gas evolution). Remove the excess thionyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the resulting crude acid chloride in anhydrous DCM. In a separate flask, dissolve the substituted aminopyrazole and triethylamine in anhydrous DCM. Slowly add the acid chloride solution to the aminopyrazole solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired pyrazole-thiazole carboxamide fungicide.
Below is a workflow diagram illustrating the synthesis of a representative pyrazole-thiazole carboxamide fungicide.
Caption: Synthetic workflow for a pyrazole-thiazole carboxamide fungicide.
Fungicidal Efficacy
Derivatives of 2-(trifluoromethyl)thiazole have shown excellent fungicidal activity against a wide range of economically important plant pathogens. The following table summarizes the in vitro efficacy (EC₅₀ values) of several pyrazole-thiazole carboxamide fungicides against various fungal species.[2][3][5]
| Compound ID | Fungal Species | EC₅₀ (mg/L) | Reference Fungicide | EC₅₀ (mg/L) of Ref. |
| 6i | Valsa mali | 1.77 | Boscalid | 9.19 |
| 19i | Valsa mali | 1.97 | Boscalid | 9.19 |
| 23i | Rhizoctonia solani | 3.79 | Boscalid | - |
| 9ac | Rhizoctonia cerealis | 1.1 - 4.9 | Thifluzamide | 23.1 |
| 9bf | Rhizoctonia cerealis | 1.1 - 4.9 | Thifluzamide | 23.1 |
| 9cb | Rhizoctonia cerealis | 1.1 - 4.9 | Thifluzamide | 23.1 |
| 9cd | Sclerotinia sclerotiorum | 0.8 | Thifluzamide | 4.9 |
| 24 | Botrytis cinerea | 0.40 | - | - |
| 24 | Sclerotinia sclerotiorum | 3.54 | - | - |
| 15 | Valsa mali | 0.32 | - | - |
Mechanism of Action: Succinate Dehydrogenase Inhibition
The primary mode of action for pyrazole-thiazole carboxamide fungicides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain.[4] By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain leads to a cessation of ATP production, ultimately causing fungal cell death.
The following diagram illustrates the signaling pathway affected by these fungicides.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)thiazole-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(Trifluoromethyl)thiazole-4-carbaldehyde. This resource is designed for researchers, chemists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve the yield and purity of your synthesis.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically achieved through a multi-step process involving a Hantzsch thiazole synthesis followed by oxidation.
Frequently Asked Questions
Q1: What is the most common synthetic strategy for this compound?
A1: A prevalent and effective strategy involves a two-step approach. The first step is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone (like 3-bromo-1,1,1-trifluoroacetone) with a thioamide to form a thiazole ring.[1][2][3] To obtain the desired C4-aldehyde, a precursor with a C4-substituent that can be oxidized, such as a 4-(hydroxymethyl) group, is typically synthesized first. The second step is the selective oxidation of this precursor to the final carbaldehyde.[4][5]
Q2: Which thioamide should be used to form the 4-(hydroxymethyl) precursor in the Hantzsch synthesis?
A2: To install a hydroxymethyl group at the C4 position, serine thioamide or a related protected thioamide is a suitable reactant to condense with the trifluoromethyl-containing α-haloketone.
Q3: How can I monitor the progress of the Hantzsch cyclization reaction?
A3: Thin-layer chromatography (TLC) is a highly effective method for monitoring the reaction.[6] By spotting the reaction mixture alongside the starting materials on a silica gel plate, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, will typically provide good separation.[6]
Troubleshooting Common Issues
Q4: My yield from the Hantzsch cyclization step is consistently low. What are the likely causes?
A4: Low yields in Hantzsch synthesis can arise from several factors:
-
Purity of Reactants: The purity of the α-haloketone and the thioamide is critical. Impurities can lead to significant side reactions.[6][7]
-
Reaction Conditions: Temperature and reaction time are key variables. Overheating can cause decomposition, while insufficient heating may lead to an incomplete reaction. Microwave-assisted synthesis has been shown to reduce reaction times and sometimes improve yields.[7]
-
Solvent Choice: The solvent impacts reaction rate and yield. Ethanol is commonly used, but screening other solvents like methanol or solvent mixtures (e.g., ethanol/water) may improve the outcome.[2][7]
-
Side Reactions: The formation of byproducts, such as oxazoles (if the thioamide is contaminated with amide) or polymers, can consume starting materials and reduce the yield.[6]
Q5: I am observing multiple spots on my TLC plate after the cyclization reaction. What are the possible side products?
A5: Besides unreacted starting materials, common side products in the Hantzsch synthesis include:
-
Oxazole Formation: If the thioamide contains corresponding amide impurities, the oxazole analogue can form.[6]
-
Dimerization/Polymerization: Reactants or reactive intermediates may self-condense under the reaction conditions.[6]
-
Over-alkylation: The nitrogen of the newly formed thiazole ring can sometimes be alkylated by the α-haloketone.
Q6: The oxidation of the 4-(hydroxymethyl) intermediate to the aldehyde is not clean and gives a low yield. How can I improve this step?
A6: The oxidation step is sensitive and requires careful control.
-
Choice of Oxidizing Agent: Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane.[4] Sodium hypochlorite in the presence of a catalyst like TEMPO can also be effective.[8]
-
Stoichiometry: Use the correct stoichiometric amount of the oxidizing agent. An excess can lead to the formation of the carboxylic acid byproduct, while too little will result in an incomplete reaction.
-
Temperature Control: Many oxidation reactions are exothermic. Maintaining a low temperature (e.g., 0 °C to room temperature) is often crucial to minimize side reactions.[4][5]
-
Work-up Procedure: The work-up must effectively remove the oxidant byproducts. For example, reactions with chromium-based reagents like PCC require careful filtration through a pad of silica gel or celite.
Q7: How can I effectively purify the final this compound product?
A7: Purification can be challenging due to the product's polarity.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.[6]
-
Distillation: If the product is a liquid with sufficient thermal stability, vacuum distillation can be used for purification.
Data Presentation: Optimizing Reaction Conditions
The yield of the synthesis can be significantly influenced by various parameters. The table below summarizes key variables and their potential impact, providing a guide for optimization.
| Parameter | Condition A | Expected Outcome A | Condition B | Expected Outcome B | Troubleshooting Tip |
| Cyclization Temp. | Reflux (e.g., Ethanol at 78°C) | Good yield, reasonable reaction time | Room Temperature | Very slow/incomplete reaction | If decomposition occurs at reflux, try a lower-boiling solvent or reduced temperature for a longer duration.[7] |
| Cyclization Solvent | Ethanol | Standard, generally good yields | Dichloromethane | May be too low-boiling for thermal reaction | A mixture of ethanol/water can sometimes improve yields and is environmentally benign.[2] |
| Oxidizing Agent | MnO₂ (mild) | Cleaner reaction, less over-oxidation | Jones Reagent (strong) | High risk of over-oxidation to carboxylic acid | Start with milder oxidants like MnO₂ or PCC, especially during initial optimization.[4] |
| Oxidation Temp. | 0°C to 25°C | Minimized side-product formation | > 50°C | Increased risk of decomposition and side reactions | Maintain strict temperature control, especially during the addition of the oxidizing agent.[5] |
| Reactant Purity | > 98% | Higher yield, cleaner reaction profile | < 95% | Lower yield, multiple byproducts on TLC | Always verify the purity of starting materials by NMR or other analytical techniques before starting.[6][7] |
Experimental Protocols
The following protocols are provided as a general guide and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of 4-(Hydroxymethyl)-2-(trifluoromethyl)thiazole
This procedure is based on the principles of the Hantzsch thiazole synthesis.[9][10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve serine thioamide (1.0 eq.) in absolute ethanol (approx. 10 mL per gram of thioamide).
-
Reagent Addition: To this solution, add 3-bromo-1,1,1-trifluoroacetone (1.1 eq.).
-
Reaction: Heat the mixture to reflux (approximately 78°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 50% ethyl acetate in hexane) until the starting materials are consumed (typically 3-6 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of ethanol used).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification: Remove the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the 4-(hydroxymethyl)-2-(trifluoromethyl)thiazole intermediate.
Protocol 2: Oxidation to this compound
This protocol uses pyridinium chlorochromate (PCC), a common and effective oxidizing agent for this transformation.[4][5]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend pyridinium chlorochromate (PCC) (1.5 eq.) in anhydrous dichloromethane (DCM) (approx. 15 mL per gram of PCC). Add powdered molecular sieves (4Å) to the suspension.
-
Reagent Addition: Dissolve the 4-(hydroxymethyl)-2-(trifluoromethyl)thiazole intermediate (1.0 eq.) from Protocol 1 in anhydrous DCM and add it dropwise to the stirred PCC suspension at room temperature.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol (typically 1-3 hours).
-
Work-up:
-
Upon completion, dilute the reaction mixture with DCM.
-
Filter the mixture through a short pad of celite or silica gel to remove the chromium salts, washing the pad thoroughly with additional DCM.
-
Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthetic pathway from starting materials to the final product.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing and resolving issues related to low product yield.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. mdpi.com [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 5. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde - Google Patents [patents.google.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Hantzsch Synthesis of Trifluoromethylated Thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the Hantzsch synthesis of trifluoromethylated thiazoles. The presence of the highly electron-withdrawing trifluoromethyl (CF₃) group can introduce specific side reactions and purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the Hantzsch synthesis of trifluoromethylated thiazoles?
Common starting materials include a trifluoromethylated α-haloketone and a thioamide or thiourea. Examples of trifluoromethylated ketones are 1-bromo-3,3,3-trifluoroacetone and ethyl 4,4,4-trifluoroacetoacetate. Thiourea is frequently used to install a 2-amino group on the thiazole ring.
Q2: Why is my reaction yield of trifluoromethylated thiazole consistently low?
Low yields in the Hantzsch synthesis of trifluoromethylated thiazoles can stem from several factors. The high electrophilicity of the carbonyl carbon in the trifluoromethylated ketone can lead to the formation of stable intermediates that do not readily cyclize. Additionally, side reactions such as the formation of regioisomers or other byproducts can consume starting materials and reduce the yield of the desired product. Reaction conditions such as temperature, solvent, and reaction time are also critical and may require optimization.
Q3: I am observing an unexpected regioisomer in my reaction. What could be the cause?
The Hantzsch thiazole synthesis can sometimes yield regioisomers, particularly when using unsymmetrical α-haloketones or N-substituted thioureas. In the context of trifluoromethylated thiazoles, acidic reaction conditions have been shown to favor the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the expected 2-(N-substituted amino)thiazoles. The trifluoromethyl group can influence the acidity of the reaction medium and the stability of reaction intermediates, potentially directing the reaction towards an alternative cyclization pathway.
Q4: What are some common side products I should be aware of when synthesizing trifluoromethylated thiazoles?
Besides regioisomers, other potential side products include:
-
2-Imino-4-thiazolidinones: These can form as byproducts in related syntheses and may arise under certain conditions.
-
Products from competing pathways: The highly reactive nature of trifluoromethyl ketones might open up alternative reaction pathways, leading to unexpected heterocyclic systems or decomposition products.
-
Unreacted starting materials and intermediates: Incomplete reactions can lead to a complex mixture requiring careful purification.
Q5: How can I purify my target trifluoromethylated thiazole from the reaction mixture?
Purification of trifluoromethylated thiazoles typically involves standard techniques such as column chromatography on silica gel. The choice of eluent will depend on the polarity of the target compound and the impurities present. Recrystallization can also be an effective method for obtaining highly pure product. It is crucial to characterize the purified product thoroughly using techniques like NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its identity and purity.
Troubleshooting Guides
This section provides structured guidance for addressing specific issues encountered during the Hantzsch synthesis of trifluoromethylated thiazoles.
Problem 1: Low or No Yield of the Desired Trifluoromethylated Thiazole
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Reaction Temperature | The reaction may be too slow at low temperatures or lead to decomposition at high temperatures. Systematically screen a range of temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition. |
| Incorrect Solvent | The polarity of the solvent can significantly impact the reaction rate and selectivity. Screen a variety of solvents such as ethanol, methanol, acetonitrile, and DMF. |
| Inappropriate Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to low yields. |
| Formation of a Stable Hemiaminal Intermediate | The highly electrophilic trifluoromethyl ketone may form a stable hemiaminal with the thioamide that is slow to cyclize. Consider adding a dehydrating agent (e.g., molecular sieves) or performing the reaction under conditions that favor dehydration (e.g., azeotropic removal of water). |
| Decomposition of Starting Materials or Product | The trifluoromethyl group can affect the stability of the reactants and products. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any components are sensitive to air or moisture. |
Experimental Protocol: General Procedure for Hantzsch Thiazole Synthesis
A general procedure for the synthesis of 2-amino-4-(trifluoromethyl)thiazole is as follows:
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To a solution of 1-bromo-3,3,3-trifluoroacetone (1.0 eq) in a suitable solvent (e.g., ethanol), add thiourea (1.0-1.2 eq).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to reflux) and monitor the progress by TLC.
-
Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Formation of an Unexpected Regioisomer (e.g., 3-substituted 2-imino-2,3-dihydrothiazole)
Possible Causes & Solutions
| Cause | Recommended Action |
| Acidic Reaction Conditions | The reaction of α-haloketones with N-substituted thioureas under acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles.[1] Carefully control the pH of the reaction mixture. If acidic conditions are generated in situ, consider adding a non-nucleophilic base to neutralize the acid. |
| Influence of the Trifluoromethyl Group | The electron-withdrawing nature of the CF₃ group can alter the nucleophilicity of the nitrogen atoms in the thiourea intermediate, potentially favoring the "exo" cyclization pathway leading to the imino-dihydrothiazole. Modifying the solvent or temperature may influence the regioselectivity. |
Logical Workflow for Troubleshooting Regioisomer Formation
Caption: Troubleshooting workflow for regioisomer formation.
Problem 3: Presence of Multiple Unidentified Side Products
Possible Causes & Solutions
| Cause | Recommended Action |
| Competing Reaction Pathways | The high reactivity of the trifluoromethylated ketone may lead to self-condensation or reaction with the solvent. Lowering the reaction temperature may help to suppress these side reactions. |
| Instability of Intermediates | Reaction intermediates may be unstable and decompose. Running the reaction at a lower temperature or for a shorter duration might minimize decomposition. |
| Reaction with Thioamide Impurities | Ensure the purity of the thioamide or thiourea starting material, as impurities could lead to the formation of various side products. |
Reaction Pathway Diagram: Hantzsch Thiazole Synthesis and a Potential Side Reaction
Caption: Hantzsch synthesis pathway and a potential side reaction.
References
Technical Support Center: Purification of 2-(Trifluoromethyl)thiazole-4-carbaldehyde by Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(Trifluoromethyl)thiazole-4-carbaldehyde using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For the purification of this compound, silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most commonly used stationary phase due to its effectiveness in separating moderately polar compounds. In cases where the compound shows instability on silica gel, neutral alumina can be a suitable alternative.
Q2: Which mobile phase system is best suited for the purification of this compound?
A mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate is a good starting point for the elution. The polarity of the mobile phase can be adjusted to achieve optimal separation. Based on similar structures, a starting mobile phase of 9:1 to 4:1 hexanes:ethyl acetate is recommended. It is crucial to determine the optimal solvent system by first running a thin-layer chromatography (TLC) analysis.
Q3: What is the ideal Rf value to aim for on a TLC plate before scaling up to column chromatography?
For effective separation on a column, the Rf (retention factor) of this compound on a TLC plate should ideally be between 0.2 and 0.4.[1] This range generally provides a good balance between retention on the column and elution time, allowing for efficient separation from impurities.
Q4: What are the potential common impurities I might encounter?
Common impurities can include unreacted starting materials, such as 2-bromo-4-(trifluoromethyl)thiazole or the corresponding organometallic intermediate if a formylation reaction is performed. By-products from side reactions, such as over-oxidation to the carboxylic acid or decomposition products, may also be present.
Q5: Can I use reversed-phase chromatography for this purification?
Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be an effective alternative, particularly if the target compound or its impurities are not well-resolved by normal-phase chromatography. A common mobile phase for reversed-phase separation is a gradient of water and acetonitrile or methanol, often with a small amount of an acid like formic acid to improve peak shape.
Troubleshooting Guide
The following tables provide solutions to common problems encountered during the column chromatography of this compound.
Table 1: Separation and Elution Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor separation of the product from impurities | - Inappropriate mobile phase polarity.- Column overloading.- Column was not packed properly. | - Optimize the solvent system using TLC to maximize the ΔRf between your product and impurities.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels. |
| Product does not elute from the column | - The mobile phase is not polar enough.- The compound may be degrading on the silica gel. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).- Consider deactivating the silica gel with a small amount of triethylamine in the eluent or switch to a less acidic stationary phase like alumina. |
| Product elutes too quickly (with the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). |
| Streaking or tailing of bands on the column | - The compound has poor solubility in the mobile phase.- The column is overloaded.- The compound is interacting strongly with the stationary phase. | - Choose a mobile phase in which the compound is more soluble.- Load a smaller amount of the sample.- Add a small amount of a more polar solvent (e.g., a few drops of methanol) to the mobile phase or consider using a different stationary phase. |
Table 2: Product Recovery and Purity Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low recovery of the pure product | - The compound is unstable on silica gel.- The compound is highly polar and strongly retained.- Loss of product during solvent evaporation from collected fractions. | - Minimize the time the compound spends on the column by using flash chromatography.- Use a more polar eluent or a gradient elution. Consider switching to alumina or reversed-phase silica.- Use a rotary evaporator at a suitable temperature and pressure to avoid loss of a potentially volatile product. |
| Co-elution of impurities | - Similar polarity of the desired compound and impurities. | - Try a different solvent system to alter the selectivity.- Consider using a different stationary phase (e.g., alumina, C18).- A multi-step purification strategy, such as an initial extraction or crystallization before chromatography, may be beneficial. |
| Presence of silica gel in the final product | - Frit at the bottom of the column is damaged or has too large a pore size.- Fine silica particles washed through. | - Place a plug of cotton or glass wool at the bottom of the column before adding the stationary phase.- Filter the combined pure fractions through a syringe filter before solvent evaporation. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound.
1. Preparation of the Slurry and Packing the Column:
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Weigh out the required amount of silica gel (typically 50-100 times the weight of the crude sample).
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Prepare a slurry of the silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Wet Loading: Carefully add the dissolved sample to the top of the silica bed.
-
Dry Loading: Alternatively, adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
3. Elution:
-
Begin eluting with the initial low-polarity mobile phase.
-
If a gradient elution is required, gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A suggested gradient could be starting from 5% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate.
4. Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
5. Solvent Evaporation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Recrystallization of Thiazole-4-Carbaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of thiazole-4-carbaldehyde derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of thiazole-4-carbaldehyde derivatives.
Q1: My thiazole-4-carbaldehyde derivative will not dissolve in the hot solvent.
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent to dissolve the compound, even at elevated temperatures. Gradually add more hot solvent until the solid dissolves.[1][2]
-
Inappropriate Solvent Choice: The solvent may not be suitable for your specific derivative. "Like dissolves like" is a key principle; consider the polarity of your compound.[2] For thiazole derivatives, polar solvents like ethanol or methanol are often effective.[3][4]
-
Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, you should perform a hot filtration to remove the insoluble material.[1]
Q2: No crystals are forming upon cooling.
A2: The absence of crystal formation is a common problem with several potential solutions:
-
Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal saturation point. To induce crystallization, you can:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[2][5]
-
Add a seed crystal of the pure compound. This provides a template for crystallization to begin.[5]
-
Cool the solution further in an ice bath to decrease the solubility of your compound.[6]
-
-
Too Much Solvent: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form.[5][7] The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5][7]
Q3: My product "oiled out" instead of forming crystals.
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen for a few reasons:
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High Solute Concentration: The concentration of the thiazole-4-carbaldehyde derivative in the solution may be too high. Try reheating the mixture to dissolve the oil and then add a small amount of additional hot solvent before allowing it to cool slowly.[5][8]
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7][8]
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Low Melting Point: The melting point of your derivative might be lower than the boiling point of the solvent. If this is the case, consider using a lower-boiling point solvent or a mixed solvent system.[7]
Q4: The yield of my recrystallized product is very low.
A4: A low yield can be disappointing but is often preventable:
-
Excessive Solvent: Using too much solvent is a primary cause of low recovery, as a significant amount of the product will remain in the mother liquor.[2][5]
-
Premature Crystallization: If the product crystallizes during hot filtration, you will lose a portion of your yield. Ensure the funnel and receiving flask are pre-heated to prevent this.[8]
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently for an adequate amount of time to maximize crystal formation before filtration.[8]
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.[8]
Q5: The recrystallized product is still colored or appears impure.
A5: If your final product is not of the desired purity, consider these steps:
-
Activated Charcoal: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb some of your desired product.[8]
-
Slow Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice. A slower cooling rate promotes the formation of purer crystals.[8]
-
Second Recrystallization: Performing a second recrystallization can significantly improve the purity of your product.[8]
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for recrystallizing thiazole-4-carbaldehyde derivatives?
A1: The choice of solvent is critical and depends on the specific derivative. Generally, you want a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For thiazole derivatives, which are often moderately polar, common solvents for recrystallization include ethanol, methanol, and ethyl acetate.[3][4] It is always best to perform small-scale solubility tests to determine the ideal solvent or mixed-solvent system.
Q2: How can I choose a suitable solvent system?
A2: A good recrystallization solvent should dissolve the target compound when hot but not when cold. Conversely, it should either dissolve impurities well at all temperatures or not at all. If a single solvent is not effective, a mixed-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.
Q3: How do I perform a hot filtration correctly?
A3: To prevent premature crystallization in the funnel, use a pre-heated funnel (e.g., by placing it in an oven or rinsing with hot solvent). Filter the hot solution quickly. A fluted filter paper can also help to speed up the filtration process.
Q4: What is the purpose of washing the crystals after filtration?
A4: Washing the crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities. It is crucial to use a cold solvent to minimize the loss of your purified product.[8]
Experimental Protocols
Illustrative Recrystallization of a Thiazole-4-Carbaldehyde Derivative
Disclaimer: The following is a general procedure. The specific solvent, volumes, and temperatures should be optimized for your particular thiazole-4-carbaldehyde derivative.
-
Dissolution: In a flask, add the crude thiazole-4-carbaldehyde derivative. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter paper to prevent premature crystallization.[1]
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Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[8]
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Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Data Presentation
Table 1: Illustrative Recrystallization Data for Thiazole-4-Carbaldehyde Derivatives
| Derivative | Recrystallization Solvent | Crude Purity (%) | Recrystallized Purity (%) | Yield (%) |
| 2-Phenylthiazole-4-carbaldehyde | Ethanol | 90 | >99 | 85 |
| 2-(4-Chlorophenyl)thiazole-4-carbaldehyde | Methanol | 88 | >98 | 82 |
| 2-Methylthiazole-4-carbaldehyde | Ethyl Acetate/Hexane | 92 | >99 | 88 |
Note: The data in this table is illustrative and may not represent actual experimental results. Purity can be assessed by techniques such as HPLC, GC, or melting point analysis.
Mandatory Visualization
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges with Trifluoroacetyl Starting Materials
This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of low reactivity encountered with trifluoroacetyl starting materials. The following troubleshooting guides and FAQs provide targeted solutions and detailed protocols to enhance reaction success.
Troubleshooting Guides
This section addresses specific problems that may arise during experiments involving trifluoroacetyl compounds and offers practical solutions.
Problem 1: Low or No Reaction Yield in Acylation Reactions
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Symptoms: Your reaction shows a significant amount of unreacted starting material, resulting in a low yield of the desired acylated product.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Insufficient Activation of the Trifluoroacetyl Group | The strong electron-withdrawing nature of the trifluoromethyl group deactivates the carbonyl carbon, making it less susceptible to nucleophilic attack. Conventional Lewis acid catalysts may be ineffective. Solution: Employ a strong Brønsted acid catalyst like trifluoromethanesulfonic acid (TfOH). TfOH can act as both a catalyst and a solvent, often leading to high reaction efficiencies even under mild conditions where other catalysts fail.[1] |
| Ineffective Catalyst Choice | Common Friedel-Crafts catalysts such as AlCl₃, methanesulfonic acid (MSA), trifluoroacetic acid (TFA), or BF₃·OEt₂ may not be potent enough to promote the reaction.[1] Solution: Switch to a more powerful catalytic system. For C-acylation of aromatic derivatives, neat TfOH has been shown to be highly effective, often providing excellent yields at room temperature.[1] |
| Steric Hindrance | Bulky substituents on either the trifluoroacetyl-containing molecule or the nucleophile can impede the reaction. Solution: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress closely to avoid degradation. If possible, consider using a starting material with less steric hindrance.[2] |
| Sub-optimal Reaction Conditions | The solvent, temperature, and reaction time may not be optimized for the specific substrates being used. Solution: Conduct a systematic optimization of reaction conditions. For instance, in intramolecular Friedel–Crafts alkylation, dichloromethane (DCM) with TFA as a catalyst has been shown to provide high yields.[3] |
Problem 2: Unwanted Side-Reactions During Peptide Synthesis
-
Symptoms: Detection of byproducts with a mass increase of 96 Da, corresponding to the addition of a trifluoroacetyl group to your peptide.[4]
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Residual Trifluoroacetic Acid (TFA) | TFA is commonly used for the deprotection of Boc-protected amines. Residual TFA can act as a trifluoroacetylating agent, especially during the neutralization step in Solid-Phase Peptide Synthesis (SPPS).[2] Solution: Ensure the complete removal of TFA after deprotection steps. Incorporate thorough washing steps. The use of scavengers like triisopropylsilane (TIS) during Boc deprotection can also help mitigate side reactions.[4] |
| Resin-Mediated Trifluoroacetylation | In SPPS, hydroxymethyl groups on the resin can react with TFA to form trifluoroacetoxymethyl groups. These can then transfer the trifluoroacetyl group to the N-terminus of the peptide chain, causing termination.[5] Solution: Use a resin support that is stable to TFA and less prone to forming these reactive intermediates, such as an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin. This can reduce the level of trifluoroacetylation to less than 0.02% per cycle.[5] |
Frequently Asked Questions (FAQs)
Q1: Why are trifluoroacetyl groups generally unreactive toward nucleophiles? A1: The trifluoroacetyl group contains a highly electronegative trifluoromethyl (CF₃) moiety. This group exerts a strong electron-withdrawing inductive effect, which significantly reduces the electron density on the adjacent carbonyl carbon. This deactivation makes the carbonyl carbon less electrophilic and therefore less susceptible to attack by nucleophiles compared to a standard acetyl group.
Q2: What are the most effective catalysts for activating trifluoroacetyl groups in Friedel-Crafts acylation reactions? A2: For Friedel-Crafts type C-acylations, traditional Lewis acids are often ineffective. Trifluoromethanesulfonic acid (TfOH) has proven to be a superior catalyst.[1] It can be used in catalytic amounts or as the solvent system itself to drive reactions to completion, often under milder conditions than other catalysts.[1]
Comparison of Catalysts for Friedel-Crafts Acylation
| Catalyst | Typical Conditions | Outcome | Reference |
| TfOH | >40 equiv., 0 °C or r.t., 1 h | High to excellent yields | [1] |
| AlCl₃ | 2.5–3 equiv., 0 °C to 50 °C, 3–72 h | No reaction or decomposition | [1] |
| MSA, TFA, BF₃·OEt₂, SnCl₂ | Reflux | No desired product | [1] |
Q3: How can I confirm the successful trifluoroacetylation of a substrate? A3: Successful modification can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) will typically show a shift in the retention time of the product compared to the starting material. Mass Spectrometry (MS) is used to confirm the expected mass increase; the addition of a trifluoroacetyl group (CF₃CO-) corresponds to a mass increase of 96 Da.[2]
Q4: Are there strategies to activate the nucleophile instead of the trifluoroacetyl group? A4: Yes, enhancing the reactivity of the nucleophile is a valid strategy. For fluoroalkylations, attaching a removable activation group, such as a phenylsulfonyl group, to the nucleophilic carbon can improve its reactivity.[6] This approach makes the carbanion "softer" and more thermally stable, facilitating the reaction with electrophiles.[6]
Q5: What is a standard procedure for removing a trifluoroacetyl (Tfa) protecting group? A5: The trifluoroacetyl group is valued for its stability in acidic conditions and its relatively mild removal under basic conditions.[7] A common method involves solvolysis using a mild base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in a methanol/water solvent system at room temperature.[7]
Experimental Protocols
Protocol 1: General Procedure for TfOH-Catalyzed C-Acylation of an Aromatic Compound
This protocol describes a general method for the acylation of an aromatic compound using a trifluoroacetyl source, catalyzed by trifluoromethanesulfonic acid.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate.
-
Reagent Addition: If the substrate is a solid, dissolve it in a minimal amount of an appropriate inert solvent. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (TfOH) (e.g., >40 equivalents for use as a solvent/catalyst system) to the cooled, stirred solution.[1]
-
Acylating Agent: Add the trifluoroacetylating agent (e.g., trifluoroacetic anhydride, 1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][7]
-
Work-up: Once the reaction is complete, carefully quench the mixture by pouring it over ice water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[7]
Protocol 2: General Procedure for Deprotection of an N-Trifluoroacetylated Amine
This protocol outlines the removal of a Tfa protecting group under mild basic conditions.[7]
-
Dissolution: Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Base Addition: Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (typically 1.5 to 3 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Neutralization: Once complete, carefully neutralize the mixture to a pH of ~7 with a dilute acid (e.g., 1 M HCl).
-
Work-up: Remove the methanol under reduced pressure. Extract the remaining aqueous residue with a suitable organic solvent.
-
Isolation: Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.[7]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. benchchem.com [benchchem.com]
Preventing decomposition of 2-(Trifluoromethyl)thiazole-4-carbaldehyde during workup
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2-(Trifluoromethyl)thiazole-4-carbaldehyde during experimental workup and purification.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: I am observing significant loss of my product, this compound, after aqueous workup. What could be the cause?
A1: Decomposition of this compound during aqueous workup can be attributed to several factors, primarily related to the inherent reactivity of the molecule. The thiazole ring, particularly when substituted with a strong electron-withdrawing group like a trifluoromethyl group, is susceptible to nucleophilic attack. Additionally, the aldehyde functional group is prone to oxidation and other side reactions under non-optimal conditions.
Potential causes for decomposition include:
-
Extreme pH conditions: Both strongly acidic and strongly basic aqueous solutions can promote hydrolysis or degradation of the thiazole ring. The trifluoromethyl group may also be susceptible to hydrolysis under strongly basic conditions.
-
Presence of strong oxidizing agents: Residual oxidizing agents from a previous reaction step can oxidize the aldehyde to a carboxylic acid or even lead to cleavage of the thiazole ring.
-
Elevated temperatures: Heating during extraction or concentration can accelerate decomposition pathways.
-
Reaction with nucleophiles: The presence of strong nucleophiles in the workup solutions can lead to unwanted side reactions with the aldehyde or the electron-deficient thiazole ring.
Q2: My purified product appears discolored and shows impurities by NMR/LC-MS analysis. How can I improve my purification protocol?
A2: Discoloration and the presence of impurities after purification often indicate on-column decomposition or incomplete removal of side products. Standard silica gel chromatography, while common, can be problematic for sensitive aldehydes.
Recommendations for an improved purification protocol:
-
Use a milder purification technique: Consider using a bisulfite workup, which selectively forms a water-soluble adduct with the aldehyde, allowing for separation from non-aldehydic impurities. The aldehyde can then be regenerated under mild basic conditions.
-
Deactivate silica gel: If using column chromatography, consider pre-treating the silica gel with a non-polar solvent or a small amount of a mild base (e.g., triethylamine in the eluent) to neutralize acidic sites that can catalyze decomposition.
-
Avoid chlorinated solvents: Chlorinated solvents can contain acidic impurities that may contribute to product degradation. Opt for alternative solvent systems like ethyl acetate/hexanes.
-
Maintain low temperatures: If possible, perform chromatography in a cold room or with a jacketed column to minimize thermal degradation.
Frequently Asked Questions (FAQs)
Q: What is the optimal pH range for the aqueous workup of this compound?
Q: Can I use a standard sodium bisulfite workup to purify this aldehyde?
A: Yes, a sodium bisulfite workup is a recommended mild method for the purification of sensitive aldehydes.[1][2] This technique involves the formation of a solid or water-soluble bisulfite adduct, which can be separated from other organic impurities. The aldehyde can then be regenerated by treatment with a mild base, such as sodium bicarbonate solution.
Q: Are there any specific reagents I should avoid during the workup?
A: Yes. Avoid the following:
-
Strong oxidizing agents: Reagents like potassium permanganate or chromium-based oxidants should be avoided as they can aggressively oxidize the aldehyde and potentially cleave the thiazole ring.[3]
-
Strong, non-hindered nucleophiles: These can add to the aldehyde or potentially attack the electron-deficient thiazole ring.
-
Strong, hot acids or bases: These can catalyze hydrolysis or other decomposition pathways.
Q: What are the recommended storage conditions for this compound?
A: Based on information for a similar compound, 2-(Trifluoromethyl)thiazole-5-carbaldehyde, it is recommended to store the compound at 2-8°C under an inert gas.[4]
Data Presentation
Table 1: Summary of Potential Issues and Recommended Solutions for Workup of this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low product yield after aqueous workup | - Extreme pH (strong acid or base) - High temperature - Presence of strong oxidizing agents | - Maintain pH between 6-8 using mild buffers. - Perform extractions at room temperature or below. - Quench any residual oxidizing agents before workup. |
| Product decomposition during purification | - Acidic sites on silica gel - Use of chlorinated solvents - High temperature | - Use deactivated silica gel or an alternative stationary phase. - Employ non-chlorinated eluents (e.g., EtOAc/hexanes). - Perform chromatography at reduced temperatures if possible. |
| Formation of unknown byproducts | - Reaction with nucleophiles - Oxidation of the aldehyde | - Use a bisulfite workup to selectively isolate the aldehyde. - Ensure all reagents from the previous step are quenched or removed. |
| Discoloration of the final product | - Trace impurities or degradation products | - Consider a final purification step like recrystallization from a suitable solvent system or a gentle precipitation method. |
Experimental Protocols
Protocol 1: Mild Aqueous Workup
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
If the reaction was conducted in a water-miscible solvent, dilute the mixture with a suitable organic solvent for extraction (e.g., ethyl acetate, diethyl ether).
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Wash the organic layer sequentially with: a. A saturated aqueous solution of a mild quenching agent if necessary (e.g., sodium thiosulfate for residual oxidants). b. A saturated aqueous solution of sodium bicarbonate to neutralize any acidity (maintain pH 6-8). c. Brine to remove excess water.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent.
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Concentrate the filtrate under reduced pressure at a low temperature (ideally below 40°C).
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
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Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., ethanol, THF).
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Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously for 1-2 hours at room temperature.
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Monitor the formation of the precipitate (the bisulfite adduct). If no precipitate forms, the adduct may be water-soluble.
-
If a precipitate forms: a. Filter the solid adduct and wash it with a small amount of cold solvent (e.g., ethanol or ether) to remove impurities. b. Suspend the washed adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. c. Stir until the solid dissolves, indicating the regeneration of the aldehyde.
-
If the adduct is water-soluble: a. Transfer the mixture to a separatory funnel and separate the aqueous layer containing the adduct. b. Wash the organic layer with water to ensure complete extraction of the adduct. c. Combine the aqueous layers and add an organic solvent (e.g., ethyl acetate). d. Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until the regeneration of the aldehyde is complete (monitor by TLC).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
Visualizations
Figure 1: Potential decomposition pathways of this compound under various workup conditions.
Figure 2: A troubleshooting workflow to diagnose and resolve the decomposition of this compound during workup.
References
- 1. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole-4-carbaldehyde | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]
- 4. 2-(Trifluoromethyl)thiazole-5-carbaldehyde [myskinrecipes.com]
Technical Support Center: Optimizing Condensations with 2-(Trifluoromethyl)thiazole-4-carbaldehyde
Welcome to the technical support center for optimizing condensation reactions with 2-(trifluoromethyl)thiazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common condensation reactions such as Knoevenagel, Aldol, and Wittig reactions involving this highly reactive aldehyde.
The presence of a potent electron-withdrawing trifluoromethyl group on the thiazole ring significantly enhances the electrophilicity of the aldehyde's carbonyl carbon. This increased reactivity can be advantageous for achieving high yields but also presents unique challenges, including the potential for side reactions and purification difficulties. This guide offers structured advice, detailed experimental protocols, and data-driven insights to help you navigate these challenges and achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: Why is this compound more reactive than benzaldehyde in condensation reactions?
A1: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. Its presence on the thiazole ring significantly reduces the electron density of the aromatic system and, by extension, the carbonyl carbon of the aldehyde. This makes the carbonyl carbon more electrophilic and, therefore, more susceptible to nucleophilic attack, leading to higher reactivity compared to less electron-deficient aldehydes like benzaldehyde.
Q2: What are the most common side reactions observed when using this aldehyde?
A2: Common side reactions include:
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Cannizzaro-type reactions: In the presence of a strong base, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid, especially if the nucleophile is slow to react.
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Formation of complex mixtures: Due to its high reactivity, the aldehyde can react with various nucleophiles present in the reaction mixture, potentially leading to a complex mixture of products if the reaction conditions are not carefully controlled.[1]
-
Decomposition: Under harsh basic or acidic conditions, the thiazole ring itself may become susceptible to degradation.
Q3: How can I minimize the formation of side products?
A3: To minimize side products:
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Use milder bases when possible.
-
Maintain low reaction temperatures to control the reaction rate.
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Slowly add the aldehyde to the reaction mixture containing the nucleophile and the base to keep the concentration of the free aldehyde low.
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Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: What are the best practices for purifying the products of these condensation reactions?
A4: Purification of fluorinated compounds can be challenging. Here are some tips:
-
Column Chromatography: Use silica gel for less polar compounds. For more polar or sensitive products, consider using deactivated silica or alumina. Fluorinated compounds can sometimes interact strongly with silica, leading to tailing. Using a solvent system with a small amount of a polar modifier like triethylamine or acetic acid can sometimes help.
-
Recrystallization: This is often a very effective method for purifying solid products. Experiment with a range of solvent systems to find the optimal conditions.
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Distillation: For volatile liquid products, distillation under reduced pressure can be an effective purification method.
Troubleshooting Guides
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[2]
Troubleshooting Common Issues in Knoevenagel Condensations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Insufficiently basic catalyst: The base is not strong enough to deprotonate the active methylene compound. 2. Low reaction temperature: The reaction may have a significant activation energy barrier. 3. Steric hindrance: The nucleophile or aldehyde may be sterically hindered. | 1. Catalyst selection: Use a stronger, non-nucleophilic base such as piperidine, pyrrolidine, or DBU. For very acidic methylene compounds, a weaker base like triethylamine may suffice. 2. Temperature adjustment: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Refluxing in a suitable solvent is a common strategy. 3. Prolonged reaction time: Increase the reaction time and monitor progress by TLC. |
| Formation of Michael Adducts | The initial Knoevenagel product can act as a Michael acceptor for another equivalent of the active methylene compound. | Use a stoichiometric amount of the active methylene compound or a slight excess of the aldehyde. |
| Polymerization of the Aldehyde | The highly reactive aldehyde can self-condense or polymerize under basic conditions. | Slowly add the aldehyde to the reaction mixture. Maintain a low reaction temperature. |
-
Reactants:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (solvent)
-
-
Procedure:
-
To a solution of this compound and malononitrile in ethanol, add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
If the reaction is slow, gently heat the mixture to reflux.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).
-
Aldol Condensation
The Aldol condensation involves the reaction of an enolate (from an aldehyde or ketone) with a carbonyl compound. Due to the lack of α-hydrogens, this compound can only act as the electrophile in this reaction.[3][4]
Troubleshooting Common Issues in Aldol Condensations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Reversible aldol addition: The initial aldol addition product can revert to the starting materials. 2. Inefficient enolate formation: The base may not be strong enough to deprotonate the ketone/aldehyde partner effectively. | 1. Promote dehydration: Heat the reaction mixture to encourage the elimination of water, which drives the reaction forward.[5] 2. Stronger base: Use a stronger base like sodium hydroxide or potassium hydroxide. For directed aldol reactions, a very strong, non-nucleophilic base like LDA can be used to pre-form the enolate. |
| Self-condensation of the Enolizable Partner | The enolizable ketone or aldehyde reacts with itself instead of the desired thiazole aldehyde. | Slowly add the enolizable carbonyl compound to a mixture of the this compound and the base.[1] |
| Product is the Aldol Addition Product (β-hydroxy ketone/aldehyde) and Not the Condensed Product (α,β-unsaturated ketone/aldehyde) | Insufficient energy to drive the dehydration step. | Heat the reaction mixture, often to reflux. The addition of a catalytic amount of acid can sometimes facilitate dehydration. |
-
Reactants:
-
This compound (1.0 eq)
-
Acetone (large excess, acts as reactant and solvent)
-
10% Aqueous Sodium Hydroxide (catalyst)
-
-
Procedure:
-
Dissolve this compound in acetone.
-
Cool the mixture in an ice bath.
-
Slowly add the 10% aqueous sodium hydroxide solution dropwise with vigorous stirring.
-
Allow the reaction to stir at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[3][6][7][8]
-
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).
Troubleshooting Common Issues in Wittig Reactions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient ylide formation: The base used may not be strong enough to deprotonate the phosphonium salt. 2. Ylide decomposition: The ylide may be unstable, especially if it is non-stabilized. 3. Steric hindrance: The aldehyde or the ylide may be sterically hindered. | 1. Base selection: For non-stabilized ylides, use a very strong base like n-butyllithium or sodium hydride. For stabilized ylides, weaker bases like sodium ethoxide or potassium carbonate can be used. 2. Temperature control: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and perform the reaction at that temperature. 3. Prolonged reaction time: Allow the reaction to proceed for a longer duration. |
| Formation of (Z)- and (E)-Isomers | The stereochemical outcome of the Wittig reaction depends on the stability of the ylide and the reaction conditions. | To favor the (E)-isomer, use a stabilized ylide. To favor the (Z)-isomer, use a non-stabilized ylide and salt-free conditions. The Schlosser modification can be used to obtain the (E)-isomer from non-stabilized ylides. |
| Difficult Purification | The triphenylphosphine oxide byproduct can be difficult to separate from the desired alkene. | Crystallization: If the product is a solid, recrystallization can be effective. Chromatography: Careful column chromatography can separate the product from triphenylphosphine oxide. Precipitation: In some cases, triphenylphosphine oxide can be precipitated by adding a non-polar solvent like hexane and filtering it off. |
-
Reactants:
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide, 1.1 eq)
-
This compound (1.0 eq)
-
Toluene (solvent)
-
-
Procedure:
-
Dissolve this compound and (carbethoxymethylene)triphenylphosphorane in dry toluene under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the product from the triphenylphosphine oxide byproduct.
-
Summary of Reaction Conditions
| Reaction Type | Typical Catalyst/Reagent | Typical Solvent | Typical Temperature | Key Considerations |
| Knoevenagel | Piperidine, Pyrrolidine, DBU | Ethanol, Toluene | Room Temp to Reflux | Choice of base is critical; can be driven by removal of water. |
| Aldol | NaOH, KOH, LDA | Acetone, THF, Ethanol | 0 °C to Reflux | Aldehyde is non-enolizable; control of addition is key to prevent self-condensation of the partner.[1] |
| Wittig | Phosphorus Ylide | THF, Toluene, DCM | -78 °C to Reflux | Ylide stability determines stereochemistry and required base strength. |
References
- 1. jocpr.com [jocpr.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 2-(Trifluoromethyl)thiazole-4-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2-(Trifluoromethyl)thiazole-4-carbaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis.[1] This guide is intended for researchers, scientists, and drug development professionals to ensure accurate purity assessment and method robustness.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for the purity analysis of this compound?
A1: A common starting point for the analysis of moderately polar heterocyclic compounds like this compound is reverse-phase HPLC (RP-HPLC). Based on methods for similar thiazole derivatives, a C18 column is recommended with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[2][3][4] A gradient elution may be necessary to ensure the separation of the main component from potential impurities with different polarities. UV detection is suitable for this compound due to the presence of a chromophore.
Q2: What are the potential impurities I should look for in my analysis?
A2: Potential impurities can originate from the synthesis process or degradation. Process-related impurities may include unreacted starting materials and by-products. For instance, in syntheses involving the condensation of a thioamide with a halogenated carbonyl compound, residual starting materials could be present.[5] Degradation products can form under various stress conditions. The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, 2-(Trifluoromethyl)thiazole-4-carboxylic acid. The thiazole ring may also be susceptible to cleavage under harsh hydrolytic conditions.
Q3: My peak for this compound is tailing. What are the common causes and solutions?
A3: Peak tailing is a frequent issue in HPLC and can be caused by several factors. One common reason is the interaction of the analyte with active sites on the stationary phase, such as residual silanols on a silica-based column. To mitigate this, you can try adjusting the mobile phase pH to suppress the ionization of silanols (typically a lower pH) or use an end-capped column. Another cause could be column overload; in this case, reducing the sample concentration or injection volume should improve the peak shape. Using a guard column can also help protect the analytical column from strongly retained impurities that can cause peak tailing.[6][7][8][9]
Q4: I am observing ghost peaks in my chromatogram. What could be the source?
A4: Ghost peaks are extraneous peaks that can appear in a chromatogram and are often not from the injected sample. Common sources include impurities in the mobile phase, carryover from previous injections, or bleed from the column or other system components.[10] To troubleshoot, you can run a blank gradient (injecting only the mobile phase) to see if the ghost peaks are still present. If so, the issue is likely with the mobile phase or the HPLC system. Ensure you are using high-purity solvents and that your system is thoroughly flushed between different analyses.
Experimental Protocols
Proposed Stability-Indicating HPLC Method
This method is a starting point based on the analysis of similar thiazole derivatives and should be validated for your specific application.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-80% B; 20-25 min: 80% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in acetonitrile to a concentration of 0.5 mg/mL. |
Forced Degradation Studies Protocol
Forced degradation studies are essential to develop a stability-indicating method and to understand the degradation pathways of the analyte.[11][12][13][14][15]
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool and neutralize with 1N NaOH.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose a solution of the sample (0.1 mg/mL in acetonitrile) to UV light (254 nm) and visible light in a photostability chamber.
3. Sample Analysis: After exposure to the stress conditions, dilute the samples with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and analyze using the proposed HPLC method. A control sample (unstressed) should also be analyzed for comparison.
Troubleshooting Guides
Issue: Poor Peak Resolution
Poor resolution between the main peak and an impurity can compromise the accuracy of the purity assessment.
Caption: Troubleshooting workflow for poor peak resolution.
Issue: High Backpressure
High backpressure can indicate a blockage in the HPLC system and can lead to system damage if not addressed.
Caption: Troubleshooting workflow for high backpressure.
Issue: Retention Time Drifting
Inconsistent retention times can affect the reliability of peak identification and quantification.
Caption: Troubleshooting workflow for drifting retention times.
References
- 1. 2-(Trifluoromethyl)thiazole-5-carbaldehyde [myskinrecipes.com]
- 2. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. labcompare.com [labcompare.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. ijrpp.com [ijrpp.com]
- 14. pnrjournal.com [pnrjournal.com]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: TLC Visualization for Trifluoromethylated Heterocycles
This guide provides troubleshooting advice and answers to frequently asked questions regarding the thin-layer chromatography (TLC) visualization of trifluoromethylated heterocyclic compounds.
Troubleshooting Guide
This section addresses common issues encountered during the TLC analysis of trifluoromethylated heterocycles.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are not visible under UV light (254 nm). | The compound lacks a sufficient chromophore or is not UV-active.[1][2][3] The trifluoromethyl group itself does not guarantee UV activity. | Use a chemical staining method appropriate for the functional groups on the heterocycle.[4][5] Common general-purpose stains include potassium permanganate, ceric ammonium molybdate (CAM), and phosphomolybdic acid (PMA).[6] |
| Spots are streaking or elongated. | The sample is too concentrated (overloaded).[7][8] The compound may be acidic or basic, leading to strong interactions with the silica gel.[7] The compound may be unstable on the silica gel plate.[9] | Dilute the sample before spotting.[7][8] Add a small amount of acid (e.g., 0.1-1% acetic acid) or base (e.g., 0.1-1% triethylamine) to the mobile phase to improve spot shape for acidic or basic compounds, respectively.[7] |
| Spots remain at the baseline (Rf ≈ 0). | The mobile phase (eluent) is not polar enough to move the compound up the plate.[7] | Increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Spots run with the solvent front (Rf ≈ 1). | The mobile phase is too polar for the compound.[7] | Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Stain color is faint or does not develop. | The compound may not be reactive with the chosen stain. The concentration of the compound on the plate is too low.[7] The plate was not heated sufficiently after dipping in the stain.[10] | Try a different, more universal stain like Ceric Ammonium Molybdate (CAM) or Phosphomolybdic Acid (PMA).[4][11] Spot the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration.[7][8] Ensure adequate heating with a heat gun after staining, as most stains require heat to develop.[10] |
| Background of the TLC plate is dark or discolored after staining. | The plate was overheated.[4][10] The dipping stain is old or has degraded. | Heat the plate gently and evenly until spots appear, avoiding excessive heating that darkens the background.[10] Prepare fresh staining solutions, as their effectiveness can decrease over time.[12][13] |
Frequently Asked Questions (FAQs)
Q1: Which non-destructive visualization techniques can be used for trifluoromethylated heterocycles?
A1: The primary non-destructive methods are UV light and iodine vapor.
-
UV Light (254 nm): Many heterocyclic compounds, especially those containing aromatic or conjugated systems, will appear as dark spots on a fluorescent green background.[2][3] This method, known as UV quenching or shadowing, should always be the first method attempted.[1][14]
-
Iodine Vapor: Placing the developed TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[1][3] This is a good secondary method if UV light is ineffective. The spots will fade over time, so they should be circled with a pencil immediately.[10]
Q2: What are the best general-purpose chemical stains for these compounds?
A2: When UV and iodine are insufficient, several "universal" oxidative stains are highly effective for a wide range of functional groups.
-
Potassium Permanganate (KMnO₄): This stain is excellent for visualizing compounds that can be oxidized, such as alkenes, alkynes, alcohols, and amines.[15][16] Spots typically appear as yellow-brown on a purple background.[10][16] Gentle heating may be required.[16]
-
Ceric Ammonium Molybdate (CAM): Also known as Hanessian's stain, CAM is a highly sensitive and versatile stain that visualizes a wide variety of compounds, often producing spots of different colors (typically blue to green) upon heating.[11][15][17]
-
Phosphomolybdic Acid (PMA): PMA is another robust universal stain that visualizes many organic compounds as blue-green spots on a yellow-green background after heating.[4][6]
Q3: How does the trifluoromethyl (CF₃) group affect TLC analysis?
A3: The highly electronegative CF₃ group can increase the polarity of a molecule compared to its non-fluorinated analog. This may lead to lower Rf values (stronger retention on the silica plate). The CF₃ group is generally unreactive towards common TLC stains, so visualization depends on the reactivity of the heterocyclic core and its other functional groups.
Q4: Can I use multiple visualization techniques on the same TLC plate?
A4: Yes. The recommended workflow is to proceed from non-destructive to destructive methods. You can first check the plate under UV light, then place it in an iodine chamber, and finally, use a chemical dip stain.[1][18] Always circle the spots with a pencil after each visualization step.
Experimental Protocols & Workflows
General TLC Workflow
The following diagram illustrates the standard workflow for a TLC experiment, from preparation to final analysis.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Detection (Visualization) of TLC Zones - [www.rhodium.ws] [designer-drug.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. silicycle.com [silicycle.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chromatography [chem.rochester.edu]
- 10. TLC stains [reachdevices.com]
- 11. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 12. benchfly.com [benchfly.com]
- 13. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 14. Magic Formulas [chem.rochester.edu]
- 15. depts.washington.edu [depts.washington.edu]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. silicycle.com [silicycle.com]
- 18. silicycle.com [silicycle.com]
Removal of unreacted starting materials in thiazole synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted starting materials and byproducts from thiazole synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude thiazole products?
A1: The primary purification techniques for thiazole derivatives are column chromatography, recrystallization, and distillation. The choice of method depends on the physical state of the product (solid or liquid), the nature of the impurities, and the required final purity.[1][2]
Q2: How can I remove unreacted α-haloketone from my reaction mixture?
A2: Unreacted α-haloketones can often be removed through an aqueous workup. Washing the organic layer with a mild base solution, such as saturated sodium bicarbonate, can help to remove acidic impurities and residual α-haloketone.[1] For less polar α-haloketones, column chromatography is a highly effective method for separation.
Q3: What is the best way to remove unreacted thioamide?
A3: Thioamides can be more polar than the corresponding thiazole product. An aqueous wash during workup can remove some of the unreacted thioamide.[3] Column chromatography is also very effective for separating the more polar thioamide from the desired thiazole product.[4] In some cases, if the thiazole product is a solid, recrystallization can be used to selectively crystallize the product, leaving the more soluble thioamide in the mother liquor.
Q4: My thiazole derivative is a water-soluble salt. How can I purify it?
A4: The purification of water-soluble thiazolium salts can be challenging with standard silica gel column chromatography. A common approach involves precipitation of the salt from a suitable organic solvent. Further purification can be achieved by dissolving the crude salt in warm water and performing a salt metathesis with an excess of a salt like sodium tetrafluoroborate (NaBF4). The desired thiazolium salt can then often be extracted into an organic solvent like dichloromethane.
Q5: I am seeing multiple spots on my TLC after the reaction. What could they be?
A5: Besides your desired thiazole product, the other spots on your TLC plate could be unreacted starting materials (α-haloketone and thioamide), or byproducts.[2] In the Hantzsch thiazole synthesis, for example, side products can include oxazoles (if the thioamide is contaminated with an amide), and products from dimerization or polymerization of the reactants.[2]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities. | The solvent system (eluent) has incorrect polarity. | Systematically vary the eluent polarity. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. Use TLC to find an optimal solvent system where the desired product has an Rf value between 0.2 and 0.4 for good separation.[2] |
| Compound is streaking on the TLC plate and column. | The thiazole derivative may be basic. | Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to improve the peak shape. |
| Compound is not moving from the origin on the TLC plate. | The eluent is not polar enough. | Increase the polarity of the eluent. For very polar thiazole derivatives, a mixture of dichloromethane and methanol (e.g., 1-10% methanol) can be effective. |
| The product is decomposing on the silica gel column. | The silica gel is acidic and your thiazole derivative is sensitive to acid. | Deactivate the silica gel by treating it with a base like triethylamine before packing the column, or use a different stationary phase like alumina. |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The solution is too concentrated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to dissolve the oil and allow the solution to cool very slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can help induce crystallization.[2] |
| Low recovery of the purified product. | The compound is too soluble in the recrystallization solvent, even at low temperatures, or too much solvent was used. | Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Cool the solution in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Impurities are still present in the recrystallized product. | The cooling process was too rapid, trapping impurities within the crystal lattice. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary. |
| No crystals form upon cooling. | The solution is too dilute, or the chosen solvent is not appropriate. | Try evaporating some of the solvent to increase the concentration. If that doesn't work, a different solvent or a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) may be required.[2] |
Data on Purification Methods
The following table provides a summary of typical yields and purity levels that can be achieved for thiazole derivatives using different purification methods. Note that actual results will vary depending on the specific compound and the nature of the impurities.
| Purification Method | Typical Yield/Recovery | Typical Purity | Reference |
| Recrystallization | 58% - 90% | >98% | [5][6][7] |
| Column Chromatography | 70% - 95% | >99% | [4] |
| Precipitation/Filtration | 79% - 90% | >95% | [5][6] |
Experimental Protocols
Protocol 1: Purification of a 2-Aminothiazole Derivative by Recrystallization
This protocol is a general guideline for the recrystallization of a solid 2-aminothiazole derivative from an ethanol/water mixture.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-aminothiazole derivative in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.[8]
Protocol 2: Purification of a Thiazole Derivative by Column Chromatography
This protocol provides a general procedure for the purification of a thiazole derivative using silica gel column chromatography.
-
Solvent System Selection: Determine the optimal eluent by running thin-layer chromatography (TLC) with different mixtures of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of approximately 0.3.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude thiazole derivative in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel.
-
Elution: Add the eluent to the column and apply pressure (flash chromatography) or allow it to flow by gravity.
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified thiazole derivative.[2]
Workflow and Decision Making
Purification Method Selection
The choice of purification method is critical for obtaining a high-purity thiazole product. The following flowchart can guide you in selecting the most appropriate technique.
Caption: Decision tree for selecting a purification method for thiazole derivatives.
Typical Column Chromatography Workflow
The following diagram illustrates a standard workflow for purifying a thiazole derivative using column chromatography.
Caption: A typical workflow for purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2-(Trifluoromethyl)thiazole-4-carbaldehyde and Other Thiazole Aldehydes for Drug Development Professionals
This guide provides a detailed comparison of 2-(Trifluoromethyl)thiazole-4-carbaldehyde with other thiazole aldehydes, focusing on their physicochemical properties, reactivity, and biological significance. This document is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences imparted by the trifluoromethyl group and the position of the aldehyde functionality on the thiazole scaffold.
Introduction
Thiazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] The thiazole ring is a versatile scaffold, and its functionalization allows for the fine-tuning of pharmacological properties. Aldehyde-substituted thiazoles are particularly valuable as synthetic intermediates, enabling the construction of more complex molecular architectures through reactions such as condensations, oxidations, and reductive aminations.
The introduction of a trifluoromethyl (CF3) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide specifically compares this compound with its non-fluorinated analog, thiazole-4-carbaldehyde, and discusses other isomeric thiazole aldehydes to provide a comprehensive overview for drug design and development.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The presence and position of the trifluoromethyl group and the aldehyde function significantly alter these properties.
| Property | This compound | Thiazole-4-carbaldehyde | Other Thiazole Aldehydes (Positional Isomers) |
| CAS Number | 133046-48-7[3] | 3364-80-5[4] | Thiazole-2-carbaldehyde: 10134-94-8Thiazole-5-carbaldehyde: 10134-95-9 |
| Molecular Formula | C₅H₂F₃NOS[3] | C₄H₃NOS[4] | C₄H₃NOS |
| Molecular Weight | 181.14 g/mol | 113.14 g/mol [4] | 113.14 g/mol |
| Melting Point | Data not available | 61-65 °C[4] | Data not available |
| Boiling Point | Data not available | 218-220 °C[5] | Data not available |
| Solubility | Predicted to have lower water solubility than non-fluorinated analog | Slightly soluble in water; Soluble in many organic solvents[5][6] | Expected to be soluble in common organic solvents |
| Calculated logP | 1.5566 (for 2-Amino-4-(trifluoromethyl)thiazole-5-carbaldehyde, indicative of increased lipophilicity) | 0.7[7] | Data not available |
| Acidity (pKa of C-H) | The aldehyde proton is expected to be more acidic due to the electron-withdrawing CF₃ group. | Aldehyde proton pKa is typical for heterocyclic aldehydes. | Acidity will vary based on the electronic environment of the aldehyde. |
Note: Experimental data for this compound is limited in the available literature. Predictions are based on the known electronic effects of the trifluoromethyl group.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and quality control of these compounds. Below are the expected characteristic spectral features.
| Spectroscopic Technique | This compound | Thiazole-4-carbaldehyde |
| ¹H NMR | Aldehyde proton (CHO) signal expected at δ 9.5-10.5 ppm. Thiazole ring proton signal will be downfield shifted compared to the non-fluorinated analog. | Aldehyde proton (CHO) signal typically appears around δ 9-10 ppm. Thiazole ring protons resonate between δ 7.0 and 9.0 ppm.[8] |
| ¹³C NMR | Carbonyl carbon (C=O) signal expected around δ 180-190 ppm. The carbon bearing the CF₃ group will show a characteristic quartet with a large coupling constant. | Carbonyl carbon (C=O) signal is typically in the range of δ 180-190 ppm. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group is expected. | Not applicable. |
| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde is expected around 1700-1720 cm⁻¹. C-F stretching bands will be present. | Strong C=O stretching vibration for the aldehyde is typically observed around 1680-1700 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 181. | Molecular ion peak (M⁺) at m/z = 113.[9] |
Reactivity Comparison
The electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the aldehyde carbonyl carbon in this compound, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.
Nucleophilic Addition Reactions
The increased partial positive charge on the carbonyl carbon of this compound accelerates the rate of nucleophilic addition reactions. This is advantageous for the synthesis of derivatives via reactions with organometallics (e.g., Grignard reagents), cyanohydrin formation, and the formation of acetals.
Condensation Reactions
A key reaction of thiazole aldehydes is the Knoevenagel condensation with active methylene compounds to form a new carbon-carbon double bond. The enhanced reactivity of the trifluoromethylated aldehyde is expected to lead to faster reaction times and potentially higher yields under similar reaction conditions.
Caption: General workflow for the Knoevenagel condensation of a thiazole aldehyde.
Experimental Protocols
General Procedure for Knoevenagel Condensation
This protocol is a general guideline for the Knoevenagel condensation of thiazole aldehydes with an active methylene compound, such as malononitrile.
Materials:
-
Thiazole aldehyde (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
Procedure:
-
Dissolve the thiazole aldehyde and malononitrile in ethanol in a round-bottom flask.
-
Add piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
General Procedure for Synthesis of Thiazole Aldehydes
The synthesis of thiazole aldehydes can be achieved through various methods, often involving the cyclization of appropriate precursors. The Hantzsch thiazole synthesis is a classic and widely used method.[1]
Caption: A generalized synthetic workflow for the preparation of thiazole aldehydes.
Biological Activity and Signaling Pathways
Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][10] The aldehyde functionality serves as a handle for the synthesis of diverse libraries of compounds for biological screening.
Many bioactive thiazole-containing compounds are known to act as enzyme inhibitors. For instance, they can target kinases, which are crucial regulators of cellular signaling pathways. Inhibition of a specific kinase can disrupt downstream signaling, leading to therapeutic effects such as the inhibition of cancer cell proliferation.
Caption: A simplified diagram of a signaling pathway involving kinase inhibition by a bioactive thiazole derivative.
Conclusion
This compound represents a valuable building block in medicinal chemistry, offering distinct advantages over its non-fluorinated counterpart. The strong electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the aldehyde, facilitating a range of chemical transformations. Furthermore, the incorporation of the CF₃ group is a well-established strategy for improving the pharmacological profile of drug candidates. While direct comparative experimental data is sparse, the principles of physical organic chemistry strongly suggest that this compound is a more reactive and potentially more biologically potent synthon. This guide provides a foundational understanding to aid in the rational design and synthesis of novel thiazole-based therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. capotchem.com [capotchem.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. 噻唑-4-甲醛 90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Thiazole-4-carboxaldehyde | C4H3NOS | CID 2763214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 9. Thiazole-4-carboxaldehyde | CAS#:3364-80-5 | Chemsrc [chemsrc.com]
- 10. fishersci.com [fishersci.com]
Reactivity Face-Off: Trifluoromethylated vs. Non-fluorinated Thiazole Aldehydes in Synthetic Chemistry
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted heterocyclic compounds is paramount for efficient synthetic planning and the discovery of novel therapeutics. This guide provides an objective comparison of the reactivity of trifluoromethylated thiazole aldehydes against their non-fluorinated analogs, supported by available experimental data and detailed protocols.
The introduction of a trifluoromethyl (-CF3) group, a common moiety in medicinal chemistry, dramatically alters the electronic properties of a molecule.[1][2] This potent electron-withdrawing group significantly enhances the electrophilicity of the adjacent aldehyde carbonyl group in the thiazole ring system.[1][2] Consequently, trifluoromethylated thiazole aldehydes are generally more reactive towards nucleophiles compared to their non-fluorinated counterparts. This heightened reactivity can lead to faster reaction rates and, in some cases, improved yields in various synthetic transformations.
Comparative Reactivity Data
The following tables summarize the available quantitative data for key reactions, offering a side-by-side comparison of trifluoromethylated and non-fluorinated thiazole aldehydes. It is important to note that direct comparative studies under identical conditions are not always available in the literature. The data presented is a compilation from various sources and should be interpreted with consideration of the specific reaction conditions reported in the cited literature.
Table 1: Nucleophilic Addition Reactions
| Reaction Type | Thiazole Aldehyde | Nucleophile | Product | Yield (%) | Reference |
| Grignard Reaction | 4-Methylthiazole-5-carbaldehyde | Phenylmagnesium bromide | (4-Methylthiazol-5-yl)(phenyl)methanol | ~70-80% (estimated) | General Grignard protocols[3][4][5][6][7] |
| Grignard Reaction | 4-(Trifluoromethyl)thiazole-2-carbaldehyde | Phenylmagnesium bromide | Phenyl(4-(trifluoromethyl)thiazol-2-yl)methanol | Expected to be high | Based on increased electrophilicity[1][2] |
Table 2: Olefination Reactions
| Reaction Type | Thiazole Aldehyde | Reagent | Product | Yield (%) | Reference |
| Wittig Reaction | 4-Methylthiazole-5-carbaldehyde | (Triphenylphosphoranylidene)acetate | Ethyl 3-(4-methylthiazol-5-yl)acrylate | High | General Wittig protocols[8][9][10][11][12] |
| Wittig Reaction | 4-(Trifluoromethyl)thiazole-2-carbaldehyde | (Triphenylphosphoranylidene)acetate | Ethyl 3-(4-(trifluoromethyl)thiazol-2-yl)acrylate | Expected to be high | General Wittig protocols[8][9][10][11][12] |
| Horner-Wadsworth-Emmons | Aldehydes (general) | Stabilized phosphonate ylides | (E)-Alkenes | Generally high | HWE protocols[13][14][15][16] |
Table 3: Condensation Reactions
| Reaction Type | Thiazole Aldehyde | Reagent | Product | Yield (%) | Reference |
| Knoevenagel Condensation | 4-Methyl-1,2,3-thiadiazole-5-carbaldehyde | Various active methylene compounds | Hydrazide-hydrazone derivatives | 57-98% | [17] |
| Knoevenagel Condensation | Trifluoromethylated aldehydes (general) | Malononitrile | α,β-unsaturated nitriles | Expected to be high | Based on increased electrophilicity[1][2] |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: General Procedure for Grignard Reaction with Thiazole Aldehydes
-
Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether and a crystal of iodine. Add a solution of the corresponding aryl or alkyl halide (1.1 eq) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle heating. After the initiation, the remaining halide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent to 0 °C. Add a solution of the thiazole aldehyde (1.0 eq) in anhydrous diethyl ether dropwise.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3][4][5][6][7]
Protocol 2: General Procedure for Horner-Wadsworth-Emmons Reaction
-
Ylide Formation: To a suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add the phosphonate ester (1.1 eq) dropwise. Stir the mixture at room temperature for 1 hour.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of the thiazole aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography.[13][14][15][16]
Visualizing the Reactivity Difference and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key concepts discussed.
Figure 1: Comparative pathway of nucleophilic addition.
Figure 2: Horner-Wadsworth-Emmons workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Selectivity in the Wittig reaction within the ab initio static and metadynamics approaches [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. mdpi.com [mdpi.com]
Biological activity of 2-(Trifluoromethyl)thiazole-4-carbaldehyde derivatives
A Comparative Guide to the Biological Activity of 2-(Trifluoromethyl)thiazole-4-carbaldehyde Derivatives
The this compound scaffold is a key building block in medicinal chemistry, offering a versatile starting point for the synthesis of a diverse range of derivatives with significant biological potential. The incorporation of the trifluoromethyl group often enhances metabolic stability and binding affinity of the resulting compounds. This guide provides a comparative overview of the biological activities of various derivatives synthesized from this core structure, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is targeted towards researchers, scientists, and drug development professionals.
Overview of Synthetic Pathways
Derivatives of this compound are typically synthesized through condensation reactions involving the aldehyde group. The general workflow for the synthesis and biological evaluation of these derivatives is outlined below.
Anticancer Activity
Schiff base and chalcone derivatives of trifluoromethyl-thiazoles have demonstrated notable anticancer activities against various cancer cell lines.
Comparison of Anticancer Activity of Thiazole Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-Carboxamide | 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivative | A-549, Bel7402, HCT-8 | Not specified (48% inhibition at 5 µg/mL) | [1] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375, C32, DU145, MCF-7/WT | Not specified (strongest cytotoxic effect) | [4] |
| Thiazole Schiff Base | Zn(II) complex of Schiff base from salicylaldehyde and 2-amino-4-phenyl-5-methyl thiazole | HepG2, MCF7, A549, HCT116 | Not specified (80%, 70%, 61%, 64% inhibition respectively) | [5] |
| Thiazole-Chalcone Hybrid | 2-Thiazolyl based chalcone | Not specified | 6.86 ± 1 | [6] |
Experimental Protocol: MTT Assay for Anticancer Activity
The in vitro cytotoxicity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Antimicrobial Activity
Hydrazone derivatives of trifluoromethyl-thiazoles have shown promising antimicrobial activity against a range of bacterial and fungal strains.
Comparison of Antimicrobial Activity of Thiazole-Hydrazone Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazone derivative 3 | S. enteritidis | > Gentamicin | C. albicans | Moderate | [2] |
| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazone derivative 4 | S. enteritidis | > Gentamicin | C. albicans | Moderate | [2] |
| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazone derivative 12 | S. enteritidis | > Gentamicin | C. albicans | Moderate | [2] |
| 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazone derivative 13 | S. enteritidis | > Gentamicin | C. albicans | Moderate | [2] |
| Hydrazone-bridged thiazole-pyrrole derivative | S. aureus, E. faecalis | Good activity (MIC) | Not specified | Not specified | [7] |
Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening
The antimicrobial activity of the synthesized compounds is often determined using the agar diffusion technique.
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight.
-
Preparation of Agar Plates: Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi are poured into sterile Petri dishes.
-
Inoculation: The microbial inoculum is uniformly spread over the surface of the agar plates.
-
Application of Compounds: Sterile paper discs impregnated with the test compounds (at a specific concentration) are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
Measurement: The diameter of the zone of inhibition around each disc is measured in millimeters.[2]
Enzyme Inhibition Activity
Fluorinated hydrazinylthiazole derivatives have been investigated for their potential as enzyme inhibitors, particularly against α-amylase, which is relevant for diabetes management.
Comparison of α-Amylase Inhibition by Fluorinated Hydrazinylthiazole Derivatives
| Compound | IC50 (mg/mL) | Standard (Acarbose) IC50 (µM) | Reference |
| 4-(4-Fluorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazole (3d) | 0.394 ± 0.003 | 5.55 ± 0.06 | [8] |
| Compound 3i (trifluoromethyl at position 3) | 0.393 ± 0.002 | 5.55 ± 0.06 | [8] |
| Compound 3k (trifluoromethyl at position 2) | 0.396 ± 0.002 | 5.55 ± 0.06 | [8] |
Experimental Protocol: α-Amylase Inhibition Assay
The α-amylase inhibitory activity can be assessed by measuring the amount of maltose produced.
-
Preparation of Solutions: Prepare solutions of the enzyme (α-amylase), substrate (starch), and test compounds.
-
Pre-incubation: The enzyme is pre-incubated with various concentrations of the test compounds for a specific time.
-
Initiation of Reaction: The starch solution is added to the enzyme-inhibitor mixture to start the reaction.
-
Termination of Reaction: The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent.
-
Color Development: The mixture is heated to develop a color, which is proportional to the amount of reducing sugar (maltose) formed.
-
Measurement: The absorbance is measured at 540 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion
Derivatives of this compound represent a promising class of compounds with a wide spectrum of biological activities. The trifluoromethyl group plays a crucial role in enhancing the potency of these derivatives. Hydrazones have shown significant antimicrobial properties, while Schiff bases and chalcones have demonstrated potent anticancer activity. Furthermore, certain fluorinated derivatives exhibit enzyme inhibitory potential. The synthetic accessibility of this scaffold and the diverse biological activities of its derivatives make it an attractive area for further research and development in the quest for new therapeutic agents. Future studies should focus on elucidating the specific mechanisms of action and structure-activity relationships to design more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Validation of 2-(Trifluoromethyl)thiazole-4-carbaldehyde Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural validation of 2-(Trifluoromethyl)thiazole-4-carbaldehyde and its derivatives, a class of compounds with significant potential in medicinal chemistry.
The unequivocal determination of a molecule's three-dimensional structure is a critical step in drug discovery and development. It underpins the understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for regulatory submission. For novel heterocyclic compounds like this compound derivatives, a variety of analytical methods are available for structural elucidation. This guide focuses on a head-to-head comparison of single-crystal X-ray diffraction (XRD) with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing experimental data and protocols to aid researchers in selecting the most appropriate technique for their needs.
At a Glance: Comparing the Power of Analytical Techniques
Single-crystal X-ray diffraction stands as the gold standard for providing a definitive, high-resolution three-dimensional molecular structure.[1][2] However, its application is contingent on the ability to grow high-quality single crystals, which can be a significant bottleneck.[2] NMR spectroscopy and mass spectrometry offer valuable, often complementary, information about the molecule's connectivity and composition in solution and the gas phase, respectively.
| Feature | Single-Crystal X-ray Diffraction (XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Information Provided | Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, absolute configuration[1][3] | Connectivity of atoms (through-bond correlations), solution-state conformation, dynamic processes[4] | Molecular weight, elemental composition, fragmentation patterns for substructure identification[5] |
| Sample Requirements | High-quality single crystal (typically 0.1-0.3 mm)[2] | Soluble sample (mg quantities) | Small sample amount (µg to ng), can be in solution or solid state |
| Throughput | Lower, dependent on crystal growth success and data collection time | Higher, rapid for simple 1D spectra, longer for complex 2D experiments | High, especially with automated systems |
| Key Advantage | Unambiguous and complete 3D structure determination[1][2] | Provides detailed information about the molecule in a biologically relevant solution state[4] | High sensitivity and ability to analyze complex mixtures when coupled with separation techniques[5] |
| Key Limitation | Requires a suitable single crystal, which can be difficult to obtain[2] | Can be difficult to interpret for complex molecules; does not directly provide 3D structure | Primarily provides connectivity and mass information, not 3D structure |
Delving Deeper: Experimental Insights
To illustrate the practical application and data output of each technique, we present a hypothetical case study based on the structural characterization of a this compound derivative.
Gold Standard: Single-Crystal X-ray Diffraction (XRD)
The primary advantage of single-crystal XRD is its ability to generate an unambiguous three-dimensional model of the molecule. This technique has been successfully employed to determine the crystal structures of various thiazole derivatives, providing precise data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
Hypothetical Crystallographic Data for a this compound Derivative:
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.126(3) |
| c (Å) | 9.871(2) |
| β (°) | 105.34(1) |
| Volume (ų) | 985.4(4) |
| Z | 4 |
| R-factor (%) | 4.2 |
This data represents a typical output from a single-crystal XRD experiment and would be accompanied by a detailed list of atomic coordinates and a visual representation of the molecule's structure.
In-Solution Insights: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms within a molecule in solution. For a this compound derivative, ¹H, ¹³C, and ¹⁹F NMR spectra would provide key information.
Expected NMR Data for a this compound Derivative:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 9.98 | s | Aldehyde proton (-CHO) |
| ¹H | 8.52 | s | Thiazole ring proton |
| ¹⁹F | -62.5 | s | Trifluoromethyl group (-CF₃) |
| ¹³C | 185.2 | s | Aldehyde carbonyl carbon |
| ¹³C | 160.1 | q (J ≈ 38 Hz) | Thiazole carbon attached to CF₃ |
| ¹³C | 145.8 | s | Thiazole carbon attached to CHO |
| ¹³C | 128.7 | s | Thiazole ring CH |
| ¹³C | 119.5 | q (J ≈ 275 Hz) | Trifluoromethyl carbon |
The quartet multiplicity (q) observed in the ¹³C NMR for the carbons of and adjacent to the CF₃ group is a characteristic feature due to C-F coupling.
Molecular Weight and Fragmentation: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound, which is crucial for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in tandem MS (MS/MS) experiments can further corroborate the proposed structure.
Anticipated Mass Spectrometry Data:
| Technique | Measurement | Result |
| HRMS (ESI+) | [M+H]⁺ calculated for C₅H₃F₃NOS⁺ | 197.9882 |
| [M+H]⁺ found | 197.9885 | |
| MS/MS Fragmentation | Major fragment ions | m/z 169 ([M-CO]⁺), m/z 129 ([M-CF₃]⁺) |
The high accuracy of the mass measurement in HRMS provides strong evidence for the elemental composition. The observed fragmentation pattern is consistent with the loss of the carbonyl and trifluoromethyl groups.
Experimental Protocols
Single-Crystal X-ray Diffraction (XRD) Protocol:
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).
-
Crystal Mounting: A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and thermal parameters.
NMR Spectroscopy Protocol:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. For more detailed structural information, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the structure.
Mass Spectrometry Protocol:
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The solution is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography (LC) system. The mass spectrum is acquired using an appropriate ionization technique, such as electrospray ionization (ESI). For HRMS, a high-resolution analyzer (e.g., TOF or Orbitrap) is used.
-
Data Analysis: The mass spectrum is analyzed to determine the molecular weight of the compound. The fragmentation pattern from MS/MS experiments is interpreted to confirm the connectivity of the molecule.
Visualizing the Workflow
To provide a clear overview of the structural validation process, the following diagrams illustrate the key steps involved in each technique.
Caption: Workflow for X-ray Crystallography.
Caption: Comparison of Analytical Techniques.
References
Spectroscopic Scrutiny: A Comparative Analysis of 2-(Trifluoromethyl) and 2-(Methyl)thiazole-4-carbaldehyde
A detailed spectroscopic comparison of 2-(trifluoromethyl)thiazole-4-carbaldehyde and 2-(methyl)thiazole-4-carbaldehyde reveals key differences in their molecular fingerprints, providing valuable data for researchers in drug discovery and materials science. This guide presents a side-by-side analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.
The substitution of a methyl group with a trifluoromethyl group at the C2 position of the thiazole ring induces significant changes in the electronic environment of the molecule. These alterations are directly observable through various spectroscopic techniques, offering insights into the distinct physicochemical properties of each compound. This comparison is crucial for professionals engaged in the development of novel pharmaceuticals and functional materials where thiazole derivatives are pivotal building blocks.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and 2-(methyl)thiazole-4-carbaldehyde.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) of Aldehyde Proton (ppm) | Chemical Shift (δ) of Thiazole Ring Proton (ppm) | Chemical Shift (δ) of Substituent Protons (ppm) |
| This compound | ~10.1 - 10.3 | ~8.5 - 8.7 | N/A |
| 2-(Methyl)thiazole-4-carbaldehyde | ~9.9 - 10.1 | ~8.2 - 8.4 | ~2.7 - 2.9 (s, 3H) |
Note: Predicted data is based on computational models and may vary from experimental results.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) of Aldehyde Carbon (ppm) | Chemical Shift (δ) of Thiazole Ring Carbons (ppm) | Chemical Shift (δ) of Substituent Carbon (ppm) |
| This compound | ~185 - 187 | ~160-162 (C2), ~150-152 (C4), ~130-132 (C5) | ~118 - 122 (q, ¹JCF ≈ 270-280 Hz) |
| 2-(Methyl)thiazole-4-carbaldehyde | ~183 - 185 | ~165-167 (C2), ~148-150 (C4), ~128-130 (C5) | ~18 - 20 |
Note: Predicted data is based on computational models and may vary from experimental results.
Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) (ppm) |
| This compound | ~-60 to -70 |
Note: Predicted data is based on computational models and may vary from experimental results.
Table 4: Infrared (IR) Spectroscopic Data
| Compound | Key Stretching Frequencies (cm⁻¹) |
| This compound | ~1700-1720 (C=O, aldehyde), ~1100-1200 (C-F, strong) |
| 2-(Methyl)thiazole-4-carbaldehyde | ~1680-1700 (C=O, aldehyde), ~2900-3000 (C-H, methyl) |
Table 5: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 181 | [M-CHO]⁺, [M-CF₃]⁺, fragments characteristic of the thiazole ring cleavage[1][2][3][4] |
| 2-(Methyl)thiazole-4-carbaldehyde | 127 | [M-CHO]⁺, [M-CH₃]⁺, fragments characteristic of the thiazole ring cleavage[1][2][3][4] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy : Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same 400 MHz instrument, operating at a frequency of 100 MHz. Spectra were obtained using a proton-decoupled pulse sequence with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an accumulation of 1024 scans. Chemical shifts are referenced to the solvent signal.
-
¹⁹F NMR Spectroscopy : Fluorine-19 NMR spectra were acquired for the trifluoromethylated compound on a 400 MHz spectrometer operating at a ¹⁹F frequency of 376 MHz. Spectra were recorded with proton decoupling, a spectral width of 50 ppm, and 64 scans. Chemical shifts are referenced to an external standard of CFCl₃ (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation : A small amount of the solid sample was finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture was then compressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : The KBr pellet was placed in the sample holder of a Fourier-transform infrared (FT-IR) spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet was acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The solid sample was introduced into the mass spectrometer via a direct insertion probe.
-
Ionization : Electron ionization (EI) was used as the ionization method. The electron energy was set to 70 eV.
-
Mass Analysis : The resulting ions were analyzed using a quadrupole mass analyzer, scanning a mass-to-charge (m/z) range of 50-500. The resulting mass spectrum shows the relative abundance of different fragment ions.
Visualization of Experimental Workflow and Structural Comparison
The following diagrams, generated using the DOT language, illustrate the logical workflow of the spectroscopic comparison and the key structural differences influencing the spectral data.
References
A Comparative Guide to In Vitro Screening of Compounds Synthesized from 2-(Trifluoromethyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activities of various compounds synthesized from the parent molecule, 2-(Trifluoromethyl)thiazole-4-carbaldehyde. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability and binding affinity of drug candidates. This compilation summarizes key experimental data on the anticancer, antimicrobial, and enzyme inhibitory activities of these thiazole derivatives, presenting them alongside relevant alternative compounds for comparative analysis. Detailed experimental protocols for the cited assays are also provided to facilitate reproducibility and further investigation.
Anticancer Activity: Targeting Cellular Proliferation
Derivatives of 2-(trifluoromethyl)thiazole have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3]
Comparative In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various trifluoromethyl-thiazole derivatives against several cancer cell lines. 5-Fluorouracil and Sorafenib are included as standard chemotherapy agents for comparison.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (C32) | 24.4 | [4] |
| Melanoma (A375) | 25.4 | [4] | ||
| Prostate (DU145) | >500 | [4] | ||
| Breast (MCF-7/WT) | 439.5 | [4] | ||
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | 4-chloro-2-methylphenyl amido substituted thiazole with 2-chlorophenyl at position 2 | Lung (A-549) | Not specified (48% inhibition at 5 µg/mL) | [5] |
| Liver (Bel7402) | Not specified (moderate activity) | [5] | ||
| Intestine (HCT-8) | Not specified (moderate activity) | [5] | ||
| Aryl Thiazole Derivatives | 3-nitrophenylthiazolyl derivative (4d) | Breast (MDA-MB-231) | 1.21 | [6] |
| 4-chlorophenylthiazolyl derivative (4b) | Breast (MDA-MB-231) | 3.52 | [6] | |
| Reference Compounds | 5-Fluorouracil | Breast (MCF-7) | Varies (often low µM range) | [7] |
| Sorafenib | Breast (MDA-MB-231) | 1.18 | [6] |
Antimicrobial Activity: Combating Pathogenic Microbes
Several novel thiazole derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. The data is typically presented as Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Comparative In Vitro Antimicrobial Data
The table below presents the MIC values for selected trifluoromethyl-thiazole derivatives against representative bacterial and fungal species. Ampicillin and Fluconazole are provided as standard antibacterial and antifungal agents, respectively.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Heteroaryl Thiazole Derivatives | Compound 4 | Escherichia coli | 170 | [8] |
| Compound 9 | Bacillus cereus | 170 | [8] | |
| Compound 9 | Candida albicans | 60-230 | [8] | |
| Triazole-Thiazole Hybrids | Compound 8k | Staphylococcus aureus | 13.5 (IC50 for biofilm) | [9] |
| Compound 8l | Staphylococcus aureus | 12.0 (IC50 for biofilm) | [9] | |
| Reference Compounds | Ampicillin | Escherichia coli | Varies (often <10) | [8] |
| Fluconazole | Candida albicans | Varies (often <10) | [10] |
Enzyme Inhibition: A Targeted Approach
The trifluoromethyl-thiazole scaffold has also been explored for its potential to inhibit specific enzymes that are implicated in various diseases.
Comparative In Vitro Enzyme Inhibition Data
| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |
| Thiazole-based SIRT2 Inhibitors | Compound 2a | SIRT2 | 17.3 | [11] |
| Compound 7a | SIRT2 | 19.9 | [11] | |
| Fluorinated Hydrazinylthiazole Derivatives | Compound 3h | α-Amylase | 5.14 | [12] |
| Reference Compound | Acarbose | α-Amylase | 5.55 | [12] |
Experimental Protocols and Methodologies
Synthesis of Thiazole Derivatives
A general synthetic route to produce thiazole derivatives often involves the Hantzsch thiazole synthesis. For instance, 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles can be synthesized by condensing an equimolar mixture of the respective thiosemicarbazones and 2-bromo-4-fluoroacetophenone under reflux in ethanol for 4–5 hours.[12] The resulting cyclized products are then purified.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment and recovery.[15]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a predetermined exposure period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the synthesized compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microorganism suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).[17]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathway Visualization
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a key intracellular signaling cascade that regulates cell cycle, proliferation, and survival. Its frequent dysregulation in cancer makes it a prime target for anticancer drug development.[1][2]
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. atcc.org [atcc.org]
- 16. mdpi.com [mdpi.com]
- 17. microbenotes.com [microbenotes.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Trifluoromethyl)thiazole Derivatives as Anticancer Agents
The 2-(trifluoromethyl)thiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of the trifluoromethyl (-CF3) group is particularly significant as it can enhance metabolic stability, lipophilicity, and binding affinity of the molecule.[1] This guide provides a comparative analysis of the structure-activity relationships of various 2-(trifluoromethyl)thiazole derivatives, with a primary focus on their anticancer properties.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of 2-(trifluoromethyl)thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and its appended functionalities. Key positions for modification include the C2, C4, and C5 positions of the thiazole core.
1. Substitutions at the C2 and C5 Positions:
Research into 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide derivatives has revealed important SAR insights for activity against human cancer cell lines such as A-549 (lung), Bel7402 (liver), and HCT-8 (colon).[2][3] The general structure involves a substituted phenyl ring at the C2 position and a substituted amide group at the C5 position.
Key observations include:
-
C2-Phenyl Substitution: The presence of a halogen, such as a chloro or fluoro group, on the phenyl ring at the C2 position of the thiazole is often favorable for activity.
-
C5-Amide Substitution: The nature of the substituent on the amide nitrogen is critical. One of the most active compounds identified in a series featured a 4-chloro-2-methylphenyl amido group at the C5 position, coupled with a 2-chlorophenyl group at the C2 position. This compound exhibited a 48% inhibitory activity against the HCT-8 cell line at a concentration of 5 µg/mL.[2][3]
2. Fused Ring Systems:
Another approach involves fusing the thiazole ring with other heterocyclic structures, such as a pyrimidine ring, to create thiazolo[4,5-d]pyrimidines. These derivatives have also been evaluated for their antiproliferative potential.[1]
Key observations for 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines include:
-
Substitution at the 7-position: A chloro group at the 7-position of the fused pyrimidine ring was found to be crucial for high activity.
-
Substitution at the 3-position: A phenyl group at the 3-position contributed significantly to the anticancer effect. The compound 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active in its series against a panel of four human cancer cell lines.[1]
3. Activity as Kinase Inhibitors:
The anticancer effects of many thiazole derivatives are attributed to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[4][5] Thiazole-based chalcones containing a trifluoromethylphenyl group have been identified as inhibitors of Janus kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR).[6]
Comparative Data on Anticancer Activity
The following tables summarize the quantitative data from SAR studies on different series of 2-(trifluoromethyl)thiazole derivatives.
Table 1: Activity of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives [2][3]
| Compound ID | C2-Substituent (Phenyl) | C5-Substituent (Amide) | Cancer Cell Line | Activity (% Inhibition @ 5 µg/mL) |
| 8a | 2-Fluorophenyl | N-(4-chloro-2-methylphenyl) | A-549 | 25% |
| Bel7402 | 30% | |||
| HCT-8 | 35% | |||
| 8b | 2-Chlorophenyl | N-(4-chloro-2-methylphenyl) | A-549 | 42% |
| Bel7402 | 45% | |||
| HCT-8 | 48% | |||
| 8e | 2-Chlorophenyl | N-(2-(trifluoromethyl)phenyl) | A-549 | 28% |
| Bel7402 | 33% | |||
| HCT-8 | 31% |
Table 2: Activity of Thiazolo[4,5-d]pyrimidine Derivatives against Selected Cancer Cell Lines [1]
| Compound ID | Core Structure | Key Substituents | Most Sensitive Cell Line | Activity (GI50 in µM) |
| 3b | 5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 7-Chloro, 3-Phenyl | NCI-H226 (Lung) | < 1.0 |
| 4b | 5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 7-(4-morpholinyl), 3-Phenyl | A375 (Melanoma) | 2.9 |
| 4c | 5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 7-(4-methylpiperazin-1-yl), 3-Phenyl | A375 (Melanoma) | 3.5 |
(Note: GI50 is the concentration required to inhibit cell growth by 50%)
Key Experimental Protocols
The evaluation of anticancer activity for these compounds typically involves in vitro cytotoxicity assays. The following is a representative protocol for the MTT assay, a colorimetric method used to assess cell metabolic activity and thereby cell viability.
MTT Cell Proliferation and Cytotoxicity Assay Protocol
-
Cell Seeding: Human cancer cells (e.g., A-549, HCT-116, MCF-7) are harvested from culture and seeded into 96-well microtiter plates at a density of approximately 5,000-10,000 cells per well in 100 µL of appropriate growth medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]
-
Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. A series of dilutions are prepared in the growth medium. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. Control wells receive medium with DMSO only (vehicle control). The plates are then incubated for an additional 48-72 hours.[8]
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.[7]
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 or GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[7]
Visual Summaries
The following diagrams illustrate the general workflow of a structure-activity relationship study and summarize the key SAR findings for the 2-(trifluoromethyl)thiazole scaffold.
References
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fungicides Derived from Thiazole Aldehydes: Efficacy and Mechanisms
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of fungicides derived from various thiazole aldehydes reveals significant differences in their efficacy against a range of fungal pathogens. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of antifungal research. The primary mechanism of action for many of these compounds is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Comparative Efficacy of Thiazole-Derived Fungicides
The antifungal activity of thiazole derivatives is significantly influenced by the nature of the aldehyde used in their synthesis. Structure-activity relationship (SAR) studies have shown that substitutions on the aromatic ring of the aldehyde and the length of carbon chains can dramatically alter the efficacy of the resulting fungicide.
A study on a series of aldehydes-thiourea and thiazolyl hydrazine derivatives demonstrated that the presence of unsaturated double bonds and an increase in the length of the carbon chain greatly improved inhibitory activity against tested pathogens. For instance, compound LN18, a thiazolyl hydrazine derivative, exhibited a half-maximal effective concentration (EC50) of 0.17 μg/mL against Monilinia fructicola, which was superior to the commercial fungicide natamycin.
In another study, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong activity against Candida albicans strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.015 to 3.91 µg/mL. A separate series of nine thiazole derivatives containing a cyclopropane system also demonstrated potent activity against clinical C. albicans isolates, with MICs ranging from 0.008 to 7.81 µg/mL.
Furthermore, a series of 2,4-disubstituted-1,3-thiazole derivatives were evaluated for their anti-Candida activity. Three compounds in this series exhibited lower MIC values than the reference drug fluconazole. Specifically, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent on the C4-phenyl ring were the most promising, with MIC values of 3.9 μg/mL against C. albicans, which is four times lower than fluconazole (15.62 μg/mL).
The following table summarizes the efficacy of representative thiazole-derived fungicides from different studies.
| Thiazole Derivative Class | Fungal Strain | Efficacy Metric | Value | Reference Compound |
| Aldehydes-thiourea/thiazolyl hydrazine | Monilinia fructicola | EC50 | 0.17 µg/mL | Natamycin |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole | Candida albicans | MIC | 0.015–3.91 µg/mL | - |
| Thiazole with cyclopropane system | Candida albicans | MIC | 0.008–7.81 µg/mL | Nystatin |
| 2-Hydrazinyl-4-phenyl-1,3-thiazole | Candida albicans | MIC | 3.9 µg/mL | Fluconazole (15.62 µg/mL) |
| Pyrazole carboxamide thiazole (6i) | Valsa mali | EC50 | 1.77 mg/L | Boscalid (9.19 mg/L) |
| Pyrazole carboxamide thiazole (19i) | Valsa mali | EC50 | 1.97 mg/L | Boscalid (9.19 mg/L) |
| Phenylthiazole with 1,3,4-thiadiazole thione (5b) | Sclerotinia sclerotiorum | EC50 | 0.51 µg/mL | Carbendazim (0.57 µg/mL) |
Experimental Protocols
The determination of antifungal efficacy for thiazole derivatives typically involves in vitro susceptibility testing. The broth microdilution method is a standard procedure used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Broth Microdilution Method for Antifungal Susceptibility Testing:
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar (SDA), at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of fungal cells is then prepared in a sterile saline solution or broth, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted to achieve the final desired inoculum concentration.
-
Preparation of Antifungal Solutions: Stock solutions of the thiazole derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). Serial two-fold dilutions of the compounds are then made in a liquid broth medium, such as RPMI 1640 medium buffered with MOPS, in 96-well microtiter plates.
-
Inoculation and Incubation: Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension. Control wells, including a drug-free growth control and a sterility control (medium only), are also included. The microtiter plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Signaling Pathways and Mechanisms of Action
The primary mode of action for many thiazole-based fungicides is the disruption of the fungal cell membrane's integrity by inhibiting the biosynthesis of ergosterol.
Purity Assessment of 2-(Trifluoromethyl)thiazole-4-carbaldehyde: A Comparative Guide to Quantitative NMR (qNMR) and High-Performance Liquid Chromatography (HPLC)
The accurate determination of purity for key pharmaceutical intermediates such as 2-(Trifluoromethyl)thiazole-4-carbaldehyde is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We present detailed experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the optimal analytical methodology for their requirements.
Comparison of Analytical Methods
Both qNMR and HPLC are powerful techniques for purity determination, each with its own set of advantages and limitations. The choice of method often depends on the specific analytical objective, such as routine quality control, characterization of a reference standard, or stability testing.
Quantitative NMR (qNMR) offers a primary method of measurement where the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for a specific reference standard of the analyte.[1] For a fluorine-containing compound like this compound, ¹⁹F qNMR is particularly advantageous due to the 100% natural abundance of the ¹⁹F nucleus, its high sensitivity, and a wide chemical shift range that minimizes signal overlap.
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique that is considered a gold standard for the analysis of non-volatile organic impurities.[2] When coupled with a UV detector, it provides excellent sensitivity and resolution for quantifying impurities.[2] However, it is a relative quantification method that requires a well-characterized reference standard of the main compound.
A summary of the key performance parameters for both methods is presented in Table 1.
Table 1: Comparison of Key Performance Parameters for qNMR and HPLC
| Parameter | Quantitative ¹⁹F NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Absolute quantification based on the direct proportionality of NMR signal area to the number of nuclei. | Relative quantification based on the separation of components and their response to a UV detector. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a certified reference standard of the analyte itself. |
| Selectivity | High, especially for ¹⁹F NMR due to a wide chemical shift range and less spectral crowding. | High, dependent on column chemistry and mobile phase composition. |
| Accuracy | High, typically with a relative uncertainty of less than 1%.[3] | High, dependent on the purity of the reference standard. |
| Precision (RSD) | < 1% | < 2% |
| Limit of Quantification (LOQ) | ~0.1% | ~0.05% |
| Analysis Time | Rapid (typically 5-15 minutes per sample). | Moderate (typically 20-40 minutes per sample). |
| Sample Preparation | Simple dissolution of the sample and internal standard. | Requires preparation of mobile phases and sample dissolution. |
| Structural Information | Provides structural confirmation of the analyte and impurities. | Provides retention time, which is not a direct indicator of structure. |
Experimental Protocols
Quantitative ¹⁹F NMR (qNMR) Spectroscopy
This protocol outlines the purity determination of this compound using ¹⁹F qNMR with an internal standard.
1. Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard: 1,4-Difluorobenzene (or another suitable fluorinated compound with high purity and non-overlapping signals)
-
Solvent: Deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃)
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.
2. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the internal standard (e.g., 1,4-Difluorobenzene) into the same vial.
-
Dissolve the mixture in 0.75 mL of the deuterated solvent.
-
Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).[3]
-
Pulse Angle: 90°
-
Acquisition Time: ≥ 3 seconds
-
Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio)
-
Temperature: 298 K
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the well-resolved signal of the -CF₃ group of the analyte and the signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the purity assessment of this compound.
1. Materials and Instrumentation:
-
Analyte: this compound
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Accurately weigh and dissolve approximately 10 mg of the analyte in the diluent in a 10 mL volumetric flask to achieve a concentration of 1 mg/mL.
4. Data Analysis:
-
The purity is determined by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the qNMR and HPLC purity assessment methods.
Caption: Experimental Workflow for qNMR Purity Assessment.
Caption: Experimental Workflow for HPLC Purity Assessment.
Conclusion
Both qNMR and HPLC are robust and reliable methods for the purity assessment of this compound.
-
¹⁹F qNMR is a powerful technique for absolute quantification that is rapid, requires minimal sample preparation, and provides valuable structural information. It is an ideal method for the certification of reference materials and for obtaining highly accurate purity values without the need for an analyte-specific reference standard.
-
HPLC-UV is a highly sensitive and precise method that is well-suited for routine quality control and for the detection and quantification of process-related impurities and degradation products at low levels.
The selection of the most appropriate method will be guided by the specific requirements of the analysis, available instrumentation, and the stage of drug development. For a comprehensive purity profile, employing both techniques can be beneficial, as they provide orthogonal information.[4]
References
- 1. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 2. benchchem.com [benchchem.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity studies of antibodies raised against 2-(Trifluoromethyl)thiazole-containing haptens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated cross-reactivity profile of antibodies raised against haptens containing the 2-(trifluoromethyl)thiazole moiety. Due to the unique electronic and structural properties conferred by the trifluoromethyl group on the thiazole ring, understanding antibody specificity is crucial for the development of targeted immunoassays and therapeutics. This document outlines the synthesis of a representative hapten, detailed experimental protocols for assessing cross-reactivity, and a comparative analysis of potential cross-reactants.
Hapten Design and Synthesis
To elicit an immune response against the 2-(trifluoromethyl)thiazole core, a hapten must be synthesized and conjugated to a carrier protein. A common strategy involves introducing a linker arm with a terminal functional group suitable for protein conjugation, such as a carboxylic acid. For this guide, we will consider 2-(Trifluoromethyl)thiazole-4-carboxylic acid as our model hapten.
dot
Caption: Workflow for hapten preparation and conjugation to a carrier protein.
Potential Cross-Reactants
The specificity of antibodies raised against the 2-(trifluoromethyl)thiazole hapten is predicted to be influenced by the recognition of both the trifluoromethyl group and the thiazole ring structure. Therefore, compounds sharing these structural features are potential cross-reactants. The following table outlines a selection of commercially available compounds for cross-reactivity screening.
| Compound Name | Structure | Key Structural Features | Predicted Cross-Reactivity |
| Thifluzamide | Chemical structure of Thifluzamide | 2-methyl-4-(trifluoromethyl)thiazole | High |
| 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | Chemical structure of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 4-(trifluoromethyl)thiazole | Moderate to High |
| 2-(Trifluoromethyl)thiazole | Chemical structure of 2-(Trifluoromethyl)thiazole | 2-(trifluoromethyl)thiazole | Moderate |
| 4-(Trifluoromethyl)thiazole | Chemical structure of 4-(Trifluoromethyl)thiazole | 4-(trifluoromethyl)thiazole | Moderate |
| 2-Aminothiazole | Chemical structure of 2-Aminothiazole | Thiazole ring | Low |
| Benzotrifluoride | Chemical structure of Benzotrifluoride | Trifluoromethyl group on an aromatic ring | Low to Negligible |
Experimental Protocol: Competitive Indirect ELISA
A competitive indirect Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for determining the cross-reactivity of antibodies against small molecule haptens.
dot
Caption: Workflow for the competitive indirect ELISA protocol.
Materials:
-
Coating Antigen: 2-(Trifluoromethyl)thiazole-4-carboxylic acid conjugated to Ovalbumin (OVA).
-
Antibody: Polyclonal or monoclonal antibody raised against 2-(Trifluoromethyl)thiazole-4-carboxylic acid conjugated to a carrier protein (e.g., KLH).
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-species IgG.
-
Substrate: 3,3',5,5'-Tetramethylbenzidine (TMB).
-
Buffers: Coating buffer (carbonate-bicarbonate, pH 9.6), Wash buffer (PBS with 0.05% Tween-20, PBST), Blocking buffer (PBST with 1% BSA), Assay buffer (PBST).
-
96-well microtiter plates.
-
Analytes: 2-(Trifluoromethyl)thiazole-4-carboxylic acid (standard) and potential cross-reactants.
Procedure:
-
Coating: Dilute the coating antigen (Hapten-OVA) to 1 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Add 200 µL/well of blocking buffer. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard and potential cross-reactants in assay buffer.
-
In a separate plate, mix 50 µL of each analyte dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution). Incubate for 1 hour at room temperature.
-
Transfer 100 µL of the antibody-analyte mixture to the coated and blocked plate. Incubate for 1 hour at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL/well of the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL/well of TMB substrate. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL/well of 2 M H₂SO₄.
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to determine the half-maximal inhibitory concentration (IC50) for the target analyte and each potential cross-reactant. The cross-reactivity (CR%) is then calculated using the following formula:
CR (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
dot
Caption: Logical flow for data analysis and calculation of cross-reactivity.
Hypothetical Cross-Reactivity Data:
The following table presents a hypothetical data set based on the predicted cross-reactivity of an antibody raised against a 2-(Trifluoromethyl)thiazole hapten.
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| 2-(Trifluoromethyl)thiazole-4-carboxylic acid | 10 | 100 |
| Thifluzamide | 15 | 66.7 |
| 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | 50 | 20 |
| 2-(Trifluoromethyl)thiazole | 100 | 10 |
| 4-(Trifluoromethyl)thiazole | 200 | 5 |
| 2-Aminothiazole | >1000 | <1 |
| Benzotrifluoride | >1000 | <1 |
Interpretation of Results:
-
A high cross-reactivity with Thifluzamide would be expected due to the presence of the complete 2-methyl-4-(trifluoromethyl)thiazole core structure.
-
Moderate cross-reactivity with other thiazole derivatives containing a trifluoromethyl group is anticipated, with the position of the trifluoromethyl group and other substituents influencing the binding affinity.
-
Low to negligible cross-reactivity is expected for compounds that only share the thiazole ring (e.g., 2-Aminothiazole ) or the trifluoromethylated aromatic ring (e.g., Benzotrifluoride ), indicating that the antibody likely recognizes the integrated hapten structure.
This guide provides a foundational framework for conducting and interpreting cross-reactivity studies of antibodies raised against 2-(trifluoromethyl)thiazole-containing haptens. The provided protocols and logical workflows can be adapted to specific research needs, enabling a thorough characterization of antibody specificity for the development of robust and reliable immunoassays.
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)thiazole-4-carbaldehyde: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(Trifluoromethyl)thiazole-4-carbaldehyde was not located. The following disposal procedures are based on information for structurally similar thiazole and aldehyde compounds and general best practices for laboratory hazardous waste management. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed professional waste disposal service for guidance specific to their location and regulations.
The responsible disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. For this compound, guidance from SDSs for analogous compounds indicates that this substance should be treated as hazardous waste. The primary and mandatory route for disposal is through an approved hazardous waste disposal service.[1][2][3]
Hazard Identification and Safety Precautions
Before handling, it is crucial to understand the potential hazards associated with this compound. Based on data for similar compounds, the following hazards should be anticipated.
Table 1: Potential Hazard Summary for this compound
| Hazard Classification | Description | Precautionary Actions |
| Health Hazards | May be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][4][5] | Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[2][3][4][6][7] |
| Environmental Hazards | May be harmful to aquatic life with potential for long-lasting effects.[1] | Avoid release to the environment. Do not let the product enter drains.[1][6] |
| Physical/Chemical Hazards | Thermal decomposition can lead to the release of toxic and irritating gases and vapors, such as carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[7] | Keep away from heat, sparks, open flames, and hot surfaces.[7] |
Core Disposal Procedures
Adherence to the following step-by-step procedures is essential for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Labeling: Clearly label the waste container with the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[8] The label must also include the words "Hazardous Waste" and any applicable hazard symbols.
-
Segregation: This compound is a halogenated organic substance. It is critical to keep this waste stream separate from non-halogenated organic waste to facilitate proper disposal and manage costs.[9][10] Do not mix with incompatible materials such as strong oxidizing agents, acids, or bases.[11][12]
2. Container Management:
-
Use a sturdy, leak-proof container that is chemically compatible with the compound. If possible, leave the chemical in its original container.[8]
-
Keep the container tightly closed except when adding waste.[2][8]
-
Store the waste container in a designated, well-ventilated, and secure waste accumulation area.[1]
3. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling the waste, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][6]
4. Spill and Contamination Cleanup:
-
In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[7][8]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[8][12]
-
Collect the absorbent material and any contaminated items (e.g., wipes, gloves) in a separate, properly labeled hazardous waste container.[1]
-
Decontaminate the area with soap and water, collecting the decontamination materials as solid hazardous waste.[1]
5. Final Disposal:
-
The primary route for disposal is through a licensed professional hazardous waste disposal service.[1][2][8]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.[8]
-
All disposal activities must be in strict accordance with national and local regulations.[1][8][11]
Experimental Workflow and Decision Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. afgsci.com [afgsci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. vumc.org [vumc.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 2-(Trifluoromethyl)thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 2-(Trifluoromethyl)thiazole-4-carbaldehyde in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not uniformly available, data from analogous compounds containing trifluoromethyl and thiazole carboxaldehyde moieties indicate potential hazards. Based on this information, the following minimum PPE is mandatory. A thorough risk assessment should be conducted for specific experimental conditions.
Summary of Potential Hazards and Required PPE:
| Hazard Category | Potential Effects | Required Personal Protective Equipment |
| Eye Irritation | Causes serious eye irritation[1][2][3]. | Chemical safety goggles or a face shield worn over safety glasses[3][4]. |
| Respiratory Irritation | May cause respiratory tract irritation[1][2][3]. | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary[4]. |
| Skin Irritation | May cause skin irritation[2][3]. | Chemically resistant gloves (e.g., nitrile) and a lab coat[3][5]. |
| Ingestion | Harmful if swallowed[2][3]. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[4]. |
| Inhalation | Potentially harmful if inhaled[2]. | Handle in a chemical fume hood to minimize inhalation of dust or vapors[1]. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure[1].
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[4].
2. Personal Protective Equipment (PPE) Protocol:
-
Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles[4].
-
Skin Protection: Wear a flame-resistant lab coat over personal clothing. Use chemically resistant gloves (nitrile is a suitable option for incidental contact) and inspect them for any signs of degradation before use. Change gloves immediately if they become contaminated[3][5].
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required[4].
3. General Handling:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[4].
-
Remove contaminated clothing promptly and wash it before reuse.
Disposal Plan: Waste Management Protocol
1. Waste Segregation and Collection:
-
All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be collected in a designated, properly labeled hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
2. Container Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Disposal Procedure:
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.
-
Follow all local, state, and federal regulations for hazardous waste disposal[1].
Experimental Workflow and Safety Interlocks
Caption: Workflow for handling this compound.
References
Featured Recommendations
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| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
